Sp-8-Br-cAMPS
Description
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Properties
Molecular Formula |
C10H11BrN5O5PS |
|---|---|
Molecular Weight |
424.17 g/mol |
IUPAC Name |
(4aR,6R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5?,6+,9-,22?/m1/s1 |
InChI Key |
RBORURQQJIQWBS-CBZDBYSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sp-8-Br-cAMPS: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sp-8-Br-cAMPS (Sp-8-bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP). These properties make it an invaluable tool in signal transduction research for the specific and sustained activation of cAMP-dependent pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with its primary effector, Protein Kinase A (PKA), and its potential engagement of the Exchange Protein Directly Activated by cAMP (EPAC). This document includes quantitative data on its activation profile, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to cAMP Signaling and the Role of this compound
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes, including metabolism, gene transcription, and cell proliferation. The intracellular levels of cAMP are tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The primary downstream effectors of cAMP are PKA and EPAC.
This compound is a chemically modified analog of cAMP designed to overcome the limitations of using native cAMP in experimental settings. The key modifications are:
-
8-Bromo (8-Br) substitution: This modification increases the lipophilicity of the molecule, enhancing its ability to cross cell membranes.
-
Sp-phosphorothioate (Sp-cAMPS) modification: The substitution of a non-bridging oxygen with sulfur in the cyclic phosphate (B84403) ring renders the molecule highly resistant to hydrolysis by PDEs. This ensures a sustained and stable intracellular concentration, leading to prolonged activation of its downstream targets.
Core Mechanism of Action: Activation of Protein Kinase A (PKA)
The principal mechanism of action of this compound is the activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.
The binding of two molecules of this compound to each regulatory subunit induces a significant conformational change. This change causes the dissociation of the catalytic subunits from the regulatory subunits. The freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the signal.
Interaction with Exchange Protein Directly Activated by cAMP (EPAC)
While this compound is primarily recognized as a potent PKA activator, like its parent molecule cAMP, it can also activate EPAC1 and EPAC2. EPACs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of a cAMP analog, EPAC undergoes a conformational change that relieves its autoinhibition, allowing it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation. The relative selectivity of this compound for PKA over EPAC is an important consideration in experimental design, although at higher concentrations, activation of EPAC-mediated pathways should be considered.
Quantitative Data
Table 1: PKA Activation by this compound and Related Analogs
| Compound | Parameter | Value | Target/System | Reference |
| This compound | EC50 | 360 nM | PKA activation | [1] |
| This compound-AM | EC50 | 1.5 µM | PKA activation in sensory neurons | |
| 8-Br-cAMP | EC50 | - | Activates both PKA and EPAC | [2][3] |
Table 2: Resistance to Phosphodiesterase (PDE) Hydrolysis
Direct kinetic data for the hydrolysis of this compound by various PDE isoforms is limited. However, its phosphorothioate (B77711) modification confers significant resistance to degradation compared to cAMP. The table below provides the Michaelis-Menten constant (Km) of various PDE families for cAMP for comparative context. This compound's resistance means it is a very poor substrate for these enzymes.
| PDE Family | Substrate Specificity | Km for cAMP (µM) |
| PDE1 | Ca2+/Calmodulin-dependent | 1 - 50 |
| PDE2 | cGMP-stimulated | 3 - 10 |
| PDE3 | cGMP-inhibited | 0.1 - 0.8 |
| PDE4 | cAMP-specific | 1 - 4 |
| PDE5 | cGMP-specific | >100 |
Experimental Protocols
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol describes a non-radioactive method to measure the kinase activity of PKA upon activation by this compound.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute purified PKA holoenzyme in kinase buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the PKA holoenzyme.
-
Add serial dilutions of this compound to achieve a range of concentrations. Include a negative control (no this compound).
-
Add the PKA substrate peptide to each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution or by washing the wells.
-
Add the phospho-PKA substrate primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance as a function of this compound concentration to determine the EC50 for PKA activation.
-
Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This protocol describes how to assess the activation of PKA in cultured cells by detecting the phosphorylation of a known PKA substrate.[4]
Materials:
-
Cultured cells of interest
-
This compound-AM (cell-permeable prodrug)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133)
-
Primary antibody against the total PKA substrate (e.g., anti-total-CREB)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound-AM for a specified time. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane and re-probe with the antibody against the total protein to normalize for loading differences.
-
Conclusion
This compound is a powerful and versatile tool for the investigation of cAMP-mediated signaling pathways. Its enhanced cell permeability and resistance to enzymatic degradation allow for the specific and sustained activation of PKA, and to a lesser extent, EPAC. A thorough understanding of its mechanism of action, coupled with the appropriate experimental design and controls, will enable researchers to effectively dissect the complex roles of these signaling cascades in cellular function. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras Is Required for the Cyclic AMP-Dependent Activation of Rap1 via Epac2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sp-8-Br-cAMPS in Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Sp-8-Br-cAMPS
This compound (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent and versatile cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a powerful tool in research to investigate the myriad of cellular processes regulated by the cAMP signaling pathway. Its chemical modifications confer two key properties that make it superior to the endogenous messenger, cAMP, or its precursor analog, 8-Br-cAMP, for experimental applications: resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced lipophilicity.
The primary mechanism of action of this compound is the activation of cAMP-dependent Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP, or an analog like this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular events.
The phosphorothioate (B77711) modification at the phosphate (B84403) group makes this compound highly resistant to degradation by PDEs, the enzymes responsible for terminating cAMP signaling. This resistance ensures a sustained and stable activation of PKA, a critical feature for elucidating the time course of cAMP-mediated events in cell-based assays. Furthermore, the bromine substitution at the 8th position of the adenine (B156593) ring increases the lipophilicity of the molecule, facilitating its passage across cell membranes.
Key research applications of this compound include, but are not limited to:
-
Immunology: Investigating the immunosuppressive roles of cAMP in T-lymphocyte activation, proliferation, and cytokine production.
-
Neuroscience: Studying the involvement of PKA in neuronal differentiation, synaptic plasticity, and substance P release.
-
Cancer Biology: Elucidating the complex and often cell-type-specific roles of the cAMP/PKA pathway in cancer cell proliferation, differentiation, and apoptosis.
-
Cell Biology: Dissecting the PKA-dependent signaling pathways involved in a wide array of cellular functions, including gene expression, metabolism, and cell cycle regulation.
While this compound is predominantly a PKA activator, it is important for researchers to be aware of the potential for off-target effects, particularly at high concentrations, on other cAMP-binding proteins such as the Exchange protein directly activated by cAMP (Epac).
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds, providing a basis for experimental design and data interpretation.
| Compound | Parameter | Value | Target/System | Reference(s) |
| This compound | EC50 (PKA activation) | 360 nM | In vitro | [1][2] |
| This compound | EC50 (Cellular response) | 1.5 µM | Sensory Neurons (as acetoxymethyl ester) | [3] |
| This compound | EC50 (Cellular response) | 203 µM | Sensory Neurons | [4] |
| 8-Br-cAMP | EC50 (NK1R Internalization - PKA-dependent) | 706 pM (high potency phase) | Rat Spinal Cord Slices | [5] |
| 8-pCPT-2'-O-Me-cAMP | EC50 (Epac activation) | 2.2 µM | In vitro | [6] |
| 8-pCPT-2'-O-Me-cAMP | EC50 (NK1R Internalization - Epac-dependent) | 5.2 µM | Rat Spinal Cord Slices | [5] |
Signaling Pathways and Experimental Workflows
PKA-Dependent Signaling Pathway
The canonical signaling pathway initiated by this compound involves the activation of PKA and the subsequent phosphorylation of downstream targets. A key and well-studied downstream effector is the transcription factor CREB (cAMP Response Element-Binding protein).
Experimental Workflow for Investigating PKA Activation
A typical workflow for utilizing this compound to study PKA-dependent cellular processes is outlined below. This workflow culminates in the analysis of a specific downstream event, such as the phosphorylation of a target protein.
Experimental Protocols
Preparation and Storage of this compound
-
Solubility: this compound sodium salt is soluble in water and aqueous buffers. It is also soluble in DMSO (up to 25 mg/mL) and DMF (up to 30 mg/mL). For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO.
-
Storage: Store the solid compound at -20°C, desiccated and protected from light. Stock solutions can be stored at -20°C for up to one month, although it is recommended to prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
Protocol 1: Western Blot for Phospho-CREB (Ser133)
This protocol describes the detection of CREB phosphorylation at Serine 133, a common downstream marker of PKA activation, in cell lysates following treatment with this compound.
Materials:
-
Cells of interest cultured in appropriate plates.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 15-30 minutes). Include an untreated or vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
-
Stripping and Re-probing (for total CREB):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total CREB.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[7]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
CFSE staining solution.
-
Complete RPMI-1640 medium.
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).
-
This compound.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 10-100 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium at a density of 1 x 106 cells/mL.
-
Plate the cells in a 96-well round-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 µM) for 1 hour at 37°C.[2]
-
Add the T-cell activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Include appropriate controls: unstained cells, stained unstimulated cells, and stained stimulated cells without this compound.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data using appropriate software. Gate on the live lymphocyte population based on forward and side scatter.
-
Examine the CFSE fluorescence in the gated population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index for each condition to determine the inhibitory effect of this compound.
-
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Sp-8-Br-cAMPS as a PKA Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sp-8-Br-cAMPS (8-Bromoadenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) widely utilized to selectively activate cAMP-dependent protein kinase (PKA). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their investigations of PKA-mediated signaling pathways.
Introduction to this compound
This compound is a chemically modified analog of cAMP designed for enhanced biological activity and stability. The key modifications, a bromine substitution at the 8th position of the adenine (B156593) ring and a sulfur substitution in the axial position of the cyclophosphate ring, confer several advantageous properties over the endogenous second messenger, cAMP, and other analogs like 8-Br-cAMP. These modifications increase its lipophilicity, facilitating passage across cell membranes, and provide resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2][3] This metabolic stability ensures a more sustained and controlled activation of PKA in experimental settings.[1]
Mechanism of Action
The primary intracellular effector of cAMP is PKA. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[4] This direct activation allows for the specific investigation of PKA-dependent signaling pathways, bypassing the need for upstream stimulation of adenylyl cyclase or inhibition of PDEs.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is provided in the table below. Its increased lipophilicity compared to cAMP contributes to its cell permeability, while its resistance to PDEs ensures a longer intracellular half-life.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | [2] |
| Molecular Weight | 446.2 g/mol | [2] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [2][5] |
| Purity | ≥98% (HPLC) | [2] |
| Lipophilicity (LogP) | 1.731 |
Quantitative Data for PKA Activation
The potency of this compound as a PKA activator has been characterized by its half-maximal effective concentration (EC₅₀) in various experimental systems.
| Compound | Parameter | Value | Cell Type / Condition | Reference |
| This compound | EC₅₀ | 360 nM | PKA activation | [6] |
| This compound | EC₅₀ | 1.5 µM | PKA agonist | [2][5] |
| This compound-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | [4] |
| This compound | EC₅₀ | 203 µM | Sensory Neurons (cellular response) | [7] |
Comparative Analysis with Other cAMP Analogs
This compound offers distinct advantages over other commonly used cAMP analogs.
| Analog | Key Features | Limitations |
| cAMP | Endogenous second messenger. | Poor cell permeability, rapidly degraded by PDEs. |
| 8-Br-cAMP | Cell-permeable. | Slowly metabolized by PDEs, can have off-target effects.[3] |
| Dibutyryl-cAMP (db-cAMP) | Cell-permeable. | Can have non-specific effects due to the release of butyrate. |
| Sp-cAMPS | PDE-resistant. | Less lipophilic than this compound.[1] |
| This compound | Highly cell-permeable, metabolically stable, potent PKA activator. | Potential for off-target effects at very high concentrations. |
Experimental Protocols
In Vitro PKA Kinase Assay (Non-Radioactive, ELISA-based)
This protocol describes a method to measure the kinase activity of purified PKA upon activation by this compound using a colorimetric plate-based assay.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide: LRRASLG) pre-coated on a 96-well plate
-
This compound sodium salt
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (1 mM in Kinase Buffer)
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute the PKA holoenzyme in Kinase Buffer to the desired concentration. Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO) and create a dilution series in Kinase Buffer (e.g., 0.1 µM to 100 µM).
-
Kinase Reaction:
-
To the wells of the PKA substrate microtiter plate, add the different concentrations of this compound. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).
-
Add the PKA holoenzyme to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by emptying the wells and washing four times with Wash Buffer.
-
Add the phospho-PKA substrate antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution to quench the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance as a function of this compound concentration to determine the EC₅₀.[4]
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated cAMP Response Element-Binding protein (pCREB) in cell lysates following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer. Scrape and collect the lysate. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-pCREB primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities. To normalize, strip the membrane and re-probe with an anti-total CREB antibody.
Downstream Effects of PKA Activation by this compound
Activation of PKA by this compound can influence a multitude of cellular processes through the phosphorylation of various downstream substrates. One of the most well-characterized downstream targets is the transcription factor CREB. Phosphorylation of CREB at Serine 133 leads to the recruitment of co-activators and subsequent transcription of genes containing cAMP response elements (CREs) in their promoters.[8][9]
Studies have shown that this compound can modulate:
-
Gene Expression: Activation of PKA by cAMP analogs can lead to widespread changes in gene expression, affecting thousands of transcripts involved in processes like cell cycle regulation, apoptosis, and metabolism.[10][11]
-
Cell Proliferation and Differentiation: The effects on cell growth are cell-type specific, with PKA activation promoting proliferation in some cells and inducing growth arrest in others.[12]
-
Immune Response: this compound has been shown to inhibit T-cell activation and cytokine production.[13]
The Counterpart: Rp-8-Br-cAMPS as a PKA Inhibitor
For robust experimental design, it is often crucial to demonstrate that the observed effects of this compound are indeed PKA-dependent. This can be achieved by using a specific PKA inhibitor. The diastereomer of this compound, Rp-8-Br-cAMPS , acts as a competitive antagonist of cAMP at the regulatory subunits of PKA, thereby preventing its activation.[14][15] It is also cell-permeable and resistant to hydrolysis by PDEs.[15] Studies have shown that Rp-8-Br-cAMPS can effectively antagonize the effects of this compound.[13] Notably, Rp-8-Br-cAMPS shows a preference for inhibiting PKA type I over type II.[15]
Conclusion
This compound is an invaluable tool for researchers studying cAMP-PKA signaling. Its enhanced cell permeability and metabolic stability allow for potent and sustained activation of PKA in a wide range of experimental models. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can confidently investigate the multifaceted roles of PKA in cellular physiology and disease. The combined use of this compound and its antagonist counterpart, Rp-8-Br-cAMPS, provides a powerful approach to specifically dissect the contributions of the PKA signaling pathway.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. caymanchem.com [caymanchem.com]
- 3. biolog.de [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
Unraveling the Function of Sp-8-Br-cAMPS: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Function, Experimental Application, and Signaling Pathways of Sp-8-Br-cAMPS for Researchers, Scientists, and Drug Development Professionals.
This compound (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its unique chemical modifications, a bromine substitution at the 8th position of the adenine (B156593) ring and a sulfur substitution in the cyclic phosphate (B84403) group, confer properties that make it an invaluable tool for dissecting cAMP-mediated signal transduction. This guide provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling.
Core Function and Mechanism of Action
This compound primarily functions as a selective and potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Its mechanism of action involves binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby initiating a cascade of cellular responses.
Key advantages of this compound over the endogenous second messenger cAMP and other analogs like 8-Br-cAMP and Dibutyryl-cAMP include:
-
Enhanced Cell Permeability: The lipophilic nature of the bromo- and phosphorothioate (B77711) modifications allows this compound to readily cross cell membranes, a significant advantage over the largely impermeable cAMP.[3][4]
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate backbone renders this compound highly resistant to degradation by phosphodiesterases, the enzymes responsible for hydrolyzing cAMP.[5] This resistance ensures a sustained and stable activation of PKA in experimental settings.
-
High Potency: this compound is a potent activator of PKA, with reported EC50 values in the nanomolar range.[1][2]
While this compound is a strong activator of PKA, it is also important to consider its potential interaction with other cAMP effectors, such as the Exchange Protein Directly Activated by cAMP (EPAC). Although generally considered more selective for PKA, at higher concentrations, this compound may also activate EPAC, leading to PKA-independent signaling events.[3][6]
Quantitative Data Presentation
To facilitate the selection of the appropriate tool for cAMP signaling research, the following tables summarize key quantitative parameters of this compound in comparison to other commonly used cAMP analogs.
| Compound | PKA Activation (EC50/Ka) | Primary Effector(s) | Reference(s) |
| This compound | 360 nM (EC50) | PKA | [1][2] |
| 8-Br-cAMP | 0.05 µM (Ka) | PKA, EPAC | [5][7] |
| Dibutyryl-cAMP (db-cAMP) | Varies (prodrug) | PKA | [8][9] |
| Forskolin | 9.3 - 12.7 nM (EC50 for cAMP production) | Adenylyl Cyclase (indirect PKA/EPAC activation) | [10][11] |
| Compound | Cell Permeability | Resistance to Phosphodiesterases | Reference(s) |
| This compound | High | High | [3][5] |
| 8-Br-cAMP | Moderate | Moderate (slowly metabolized) | [3][4][5] |
| Dibutyryl-cAMP (db-cAMP) | High | Low (hydrolyzed to active cAMP) | [4][12][13] |
| cAMP | Low | Low | [14] |
Signaling Pathways
The primary signaling pathway activated by this compound is the canonical PKA pathway. However, the potential for EPAC activation should also be considered.
References
- 1. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dibutyryl-cAMP (sodium salt) (#35857) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dibutyryl cyclic AMP increases phosphodiesterase activity in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Unwavering Agonist: An In-depth Technical Guide to the Sp-8-Br-cAMPS Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), is a potent and versatile cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) and its high affinity for the regulatory subunits of protein kinase A (PKA) make it an invaluable tool for dissecting cAMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of its core signaling cascades.
Core Mechanism of Action
This compound primarily functions as a selective activator of PKA.[1][2] Like the endogenous second messenger cAMP, this compound binds to the regulatory subunits of the PKA holoenzyme, inducing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby modulating a wide array of cellular processes including gene transcription, metabolism, cell cycle progression, and apoptosis.[3][4]
The key advantages of this compound over the native ligand cAMP and other analogs like 8-Br-cAMP include its increased lipophilicity, which enhances membrane permeability, and its phosphorothioate (B77711) modification, which confers resistance to degradation by PDEs.[2][5] This resistance ensures a more sustained and stable activation of PKA in experimental settings.[4] While this compound is a potent PKA agonist, it is important to consider potential off-target effects, including the activation of the Exchange protein directly activated by cAMP (Epac), particularly at higher concentrations.[6][7]
Quantitative Data
The following tables summarize key quantitative parameters related to the activity of this compound in various experimental systems.
| Parameter | Value | Target/System | Reference |
| EC50 | 360 nM | PKA activation | [1][8] |
| Half-maximal effect | 11 µM | Inhibition of P. falciparum proliferation | [5] |
Table 1: Potency and Efficacy of this compound
| Cell Line | Concentration | Effect | Reference |
| T-cells | 0-1000 µM | Inhibition of SEB-induced T-cell activation and cytokine expression | [1] |
| Breast Cancer Cells (MCF7, MDA-MB-231, SKBR3) | 60 µM | Inhibition of cell migration | [9] |
| Breast Cancer Cells (SKBR3) | 60 µM | Inhibition of cell proliferation | [9] |
| PC12 Cells | 0.1 mM | Induction of CREB phosphorylation | [10] |
| Lepidopteran Haemocytes | 0-100 nM | Inhibition of phagocytosis | [8] |
| Galleria mellonella Larvae | 50 nM | Inhibition of protein release from haemocytes | [1] |
Table 2: Effective Concentrations of this compound in Various Cellular Assays
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental designs involving this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to study the effects of this compound.
In Vitro PKA Kinase Activity Assay
This non-radioactive, ELISA-based assay measures the activity of purified PKA upon activation by this compound.[3]
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
This compound
-
ATP solution
-
Kinase Assay Dilution Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in Kinase Assay Dilution Buffer to generate a dose-response curve (a typical range is 0.1 µM to 100 µM).
-
Add diluted this compound or control solutions to the wells of the PKA substrate-coated microtiter plate.
-
Add purified PKA holoenzyme to each well (concentration to be optimized).
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Wash the wells multiple times with Wash Buffer.
-
Add the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells and then add the HRP-conjugated secondary antibody, followed by incubation at room temperature for 60 minutes.
-
After another wash step, add TMB substrate and incubate until color develops.
-
Stop the reaction with the Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Cell Proliferation Assay (MTT/XTT)
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of cells treated with this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
Boyden Chamber Cell Migration/Invasion Assay
This assay is used to evaluate the effect of this compound on cell migration or invasion through a porous membrane.[11][12][13]
Materials:
-
Boyden chamber apparatus with microporous inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assays)
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
For invasion assays, coat the top of the inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with complete medium, which acts as a chemoattractant.
-
Incubate the chamber for a sufficient time to allow for cell migration/invasion (e.g., 12-48 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Western Blot for CREB Phosphorylation
This technique is used to detect the phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133, a key downstream target of PKA.[10][14]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133 and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture and treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Conclusion
This compound stands as a cornerstone pharmacological tool for the investigation of cAMP/PKA signaling. Its robust and sustained activation of PKA provides a reliable method to explore the myriad of cellular processes governed by this critical second messenger pathway. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute rigorous experiments, ultimately contributing to a deeper understanding of the intricate roles of cAMP in both health and disease. As with any pharmacological agent, careful consideration of concentration-dependent effects and potential off-target interactions is crucial for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separate roles of PKA and EPAC in renal function unraveled by the optogenetic control of cAMP levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein kinase C-regulated cAMP response element-binding protein phosphorylation in cultured rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cAMPS: A Technical Guide to Lipophilicity and Cell Permeability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the lipophilicity and cell permeability of Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS), a key cell-permeable activator of Protein Kinase A (PKA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.
This compound is a widely utilized cyclic adenosine (B11128) monophosphate (cAMP) analog designed for enhanced metabolic stability and improved entry into cells, making it a valuable tool for studying cAMP-mediated signaling pathways. Its modifications, including a bromine substitution at the 8th position of the adenine (B156593) ring and a sulfur atom in the cyclic phosphate (B84403) moiety (a phosphorothioate), significantly increase its lipophilicity compared to the parent molecule, cAMP, as well as other analogs like 8-Br-cAMP and Sp-cAMPS.[1][2] This enhanced lipophilicity is a critical factor in its ability to passively diffuse across the cell membrane.[1]
Quantitative Data Summary
| Parameter | Value | Compound | Cell Type/System | Reference |
| EC₅₀ for PKA Activation | 360 nM | This compound | Not specified | [3] |
| EC₅₀ for PKA Activation | 1.5 µM | This compound-AM | Sensory Neurons | [2] |
| Computed XLogP3 | -1.5 | 8-Br-cAMP | Not applicable | |
| Intracellular Concentration (% of Extracellular) | ~8% | 8-Br-cAMP | Rat C6 glioma cells | [1] |
| Intracellular Concentration (% of Extracellular) | ~12% | Rp-cAMPS | Platelets and CHO cells | [1] |
Signaling Pathways of this compound
This compound primarily exerts its biological effects by activating PKA. The canonical signaling cascade involves the binding of this compound to the regulatory subunits of the inactive PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation. A key downstream target is the transcription factor cAMP response element-binding protein (CREB).
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and related compounds are provided below.
Measurement of Intracellular Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the intracellular accumulation of this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 or a cell line relevant to the research) in 6-well plates and grow to 80-90% confluency.
-
On the day of the experiment, replace the culture medium with serum-free medium containing the desired concentration of this compound (e.g., 10-100 µM).
-
Incubate for a defined period (e.g., 30, 60, or 120 minutes) at 37°C.
2. Cell Lysis and Extraction:
-
After incubation, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 60% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Sonicate the samples on ice to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
3. Sample Purification:
-
Transfer the supernatant to a new tube.
-
Lyophilize the supernatant to dryness.
4. HPLC Analysis:
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer) to separate this compound from other cellular components.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
5. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the cell extracts by comparing their peak areas to the standard curve.
-
Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the activation of PKA by this compound in a cell-free system.
1. Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of a PKA substrate peptide (e.g., Kemptide).
-
Prepare a solution of ATP.
-
Reconstitute purified PKA holoenzyme in the reaction buffer.
2. Kinase Reaction:
-
In a 96-well plate, add the PKA holoenzyme to each well.
-
Add serial dilutions of this compound to the wells to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a no-agonist control.
-
Add the PKA substrate peptide to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
3. Detection:
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Detect the phosphorylated substrate. This can be done using various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and quantifying the incorporated radioactivity.
-
ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based: Using an assay that measures the amount of ADP produced.
-
4. Data Analysis:
-
Quantify the signal for each concentration of this compound.
-
Plot the signal as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated CREB (pCREB) in cell lysates following treatment with this compound as an indicator of intracellular PKA activation.
1. Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specific duration (e.g., 15, 30, 60 minutes). Include an untreated control.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (e.g., anti-pCREB Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total CREB.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pCREB signal to the total CREB signal for each sample.
This technical guide provides a foundational understanding of the lipophilicity and cell permeability of this compound, supported by quantitative data and detailed experimental protocols. Researchers are encouraged to adapt these methodologies to their specific cellular systems and experimental objectives.
References
Sp-8-Br-cAMPS vs. Endogenous cAMP: A Technical Guide to a Potent PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in mediating a vast array of cellular responses to external stimuli.[1][2][3][4] Its intracellular levels are transient and tightly regulated by the opposing activities of adenylyl cyclases and phosphodiesterases (PDEs).[1][4] The primary downstream effector of cAMP is cAMP-dependent protein kinase (PKA), a holoenzyme that, upon activation, phosphorylates a multitude of substrate proteins, thereby controlling processes such as metabolism, gene transcription, and cell proliferation and differentiation.[3][5][6][7][8] In addition to PKA, cAMP can also directly activate Exchange Protein Directly Activated by cAMP (EPAC) and cyclic nucleotide-gated (CNG) ion channels.[1][2][4][9][10]
To dissect the intricacies of cAMP signaling pathways and to overcome the limitations of endogenous cAMP's transient nature, researchers have developed synthetic analogs. Among these, Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS) has emerged as a powerful tool. This in-depth technical guide provides a comprehensive comparison of this compound and endogenous cAMP, focusing on their core mechanisms, quantitative differences in potency and specificity, and the experimental methodologies used for their characterization.
Core Molecular Differences and Mechanisms of Action
The enhanced efficacy of this compound as a research tool stems from key structural modifications to the native cAMP molecule. The bromine substitution at the 8th position of the adenine (B156593) ring and the phosphorothioate (B77711) modification of the cyclic phosphate (B84403) group confer distinct physicochemical properties.[11][12]
Key Properties of this compound:
-
Increased Lipophilicity: The bromine and phosphorothioate substitutions increase the lipophilicity of the molecule compared to cAMP, facilitating its passive diffusion across the cell membrane.[11][12] This allows for direct application to intact cells, bypassing the need for methods that artificially elevate intracellular cAMP levels, such as adenylyl cyclase activators (e.g., forskolin).
-
Phosphodiesterase (PDE) Resistance: The phosphorothioate modification renders this compound significantly more resistant to hydrolysis by PDEs, the enzymes that degrade endogenous cAMP.[12][13][14] This resistance leads to a more sustained and stable intracellular concentration, resulting in prolonged activation of downstream effectors.
These properties make this compound a potent and reliable activator of PKA for in vitro and in vivo studies.[12][15]
Quantitative Comparison of Potency and Efficacy
The following tables summarize the available quantitative data comparing this compound and endogenous cAMP in activating their primary effector, PKA, as well as their interactions with other downstream targets. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: PKA Activation
| Parameter | This compound | Endogenous cAMP | Notes |
| EC50 (PKA Activation) | 360 nM[16][17] | ~1-10 µM (cell-dependent) | EC50 represents the concentration required for 50% of maximal PKA activation. The EC50 for endogenous cAMP can vary significantly depending on the cellular context and the specific PKA isoform. |
| PKA Isoform Selectivity | Preferential activation of PKA type I over type II has been suggested, though it activates both. | Activates both PKA type I and type II. The relative activation depends on the local concentration and the specific regulatory subunits present.[6][18] | Different PKA isoforms, determined by their regulatory subunits (RIα, RIβ, RIIα, RIIβ), exhibit distinct affinities for cAMP.[6][18] |
Table 2: Interaction with Other Downstream Effectors
| Effector | This compound | Endogenous cAMP | Notes |
| EPAC Activation | Activates EPAC.[13] | Activates both EPAC1 and EPAC2.[9][10] | EPACs are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2.[9][10] |
| CNG Channel Activation | Can activate CNG channels. | Directly activates CNG channels, leading to ion influx.[1][19] | The affinity of cAMP for CNG channels can be modulated by intracellular factors like Ca2+-calmodulin.[19] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Endogenous cAMP | Notes |
| Cell Permeability | Significantly more lipophilic and membrane-permeant than cAMP.[12] | Poorly membrane-permeable. | The negative charge of the phosphate group in cAMP limits its ability to cross the plasma membrane. |
| PDE Resistance | Highly resistant to hydrolysis by PDEs.[12][13][20] | Rapidly hydrolyzed by PDEs.[1] | This is a key advantage of this compound for achieving sustained signaling. |
Signaling Pathways: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the canonical cAMP signaling pathway and highlight the entry point and sustained action of this compound.
Caption: Endogenous cAMP signaling pathway.
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and endogenous cAMP.
In Vitro PKA Activity Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.
Objective: To determine the EC50 of this compound and cAMP for PKA activation.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and cAMP stock solutions
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Holoenzyme Reconstitution: Incubate purified PKA catalytic and regulatory subunits to form the inactive holoenzyme.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, PKA substrate, and ATP.
-
Agonist Addition: Add varying concentrations of either this compound or cAMP to the reaction mixtures. Include a no-agonist control.
-
Initiation of Kinase Reaction: Add the reconstituted PKA holoenzyme to initiate the reaction.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive: Follow the manufacturer's protocol for the specific assay kit to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the PKA activity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for an in vitro PKA activity assay.
Cellular Permeability Assay using HPLC
This method provides a direct quantification of the intracellular accumulation of cAMP analogs.
Objective: To compare the cell permeability of this compound and cAMP.
Materials:
-
Cultured cells of interest
-
This compound and radiolabeled cAMP (e.g., [³H]cAMP)
-
Cell culture medium and buffers
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV for this compound, scintillation counter for [³H]cAMP)
-
Mobile phase for HPLC
Procedure:
-
Cell Culture: Plate cells in culture dishes and grow to a desired confluency.
-
Incubation with Analogs: Replace the culture medium with a medium containing a known concentration of either this compound or [³H]cAMP. Incubate for various time points.
-
Cell Lysis: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular analog. Lyse the cells with the lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. Collect the supernatant.
-
HPLC Analysis: Inject a known volume of the supernatant onto the HPLC system. Elute the compounds using an appropriate mobile phase.
-
Quantification:
-
For this compound, monitor the elution profile with a UV detector at a suitable wavelength (e.g., 260 nm) and quantify the peak area against a standard curve.
-
For [³H]cAMP, collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis: Calculate the intracellular concentration of the analog at each time point and compare the accumulation profiles of this compound and cAMP.
Caption: Workflow for an HPLC-based cell permeability assay.
Conclusion
This compound is a valuable and potent tool for the investigation of cAMP-mediated signaling pathways. Its enhanced cell permeability and resistance to phosphodiesterase degradation allow for sustained and controlled activation of PKA and other downstream effectors in a manner that is not achievable with endogenous cAMP. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this compound to elucidate the complex roles of cAMP in cellular physiology and pathophysiology. A thorough understanding of the differences between this synthetic analog and the endogenous second messenger is crucial for the design of robust experiments and the accurate interpretation of their results.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Protein kinase A - Wikipedia [en.wikipedia.org]
- 9. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound BIOLOG Life Science Institute [biolog.de]
- 13. biolog.de [biolog.de]
- 14. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 15. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on PKA Activation by Sp-8-Br-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the activation of Protein Kinase A (PKA) by the synthetic cyclic AMP (cAMP) analog, Sp-8-Br-cAMPS. This document collates quantitative data, details experimental methodologies, and visualizes key signaling pathways and workflows to serve as a comprehensive resource for professionals in the field.
Core Concepts of this compound in PKA Activation
This compound (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent and widely used tool in signal transduction research. Its efficacy as a PKA activator stems from key structural modifications to the endogenous cAMP molecule. The bromine substitution at the 8th position of the adenine (B156593) ring and the sulfur substitution in the axial position of the cyclophosphate ring confer several advantageous properties. These modifications result in increased lipophilicity, enhancing cell membrane permeability, and provide resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs).[1][2][3] This resistance ensures sustained intracellular concentrations, leading to robust and prolonged PKA activation compared to the transient signaling of natural cAMP.[2][3]
Quantitative Data: PKA Activation by this compound and Related Analogs
The following table summarizes key quantitative parameters for the activation of PKA by this compound and its derivatives, compiled from various studies. These values are crucial for designing experiments and interpreting results.
| Compound | Parameter | Value | PKA Isoform/System | Reference |
| This compound | EC50 | 360 nM | PKA | [4][5][6] |
| This compound | EC50 | 1.5 µM | PKA | [1] |
| This compound | EC50 | 203 µM | PKA in sensory neurons | [7] |
| This compound-AM | EC50 | 1.5 µM | PKA in sensory neurons | [8] |
| This compound-AM | EC50 | 1.3 µM | PKA in sensory neurons | [7] |
| Sp-8-B cAMP | EC50 | 1355 nM | PKA RIα | [9] |
| Sp-8-B cAMP | EC50 | 435 nM | PKA RIIβ | [9] |
Note: EC50 values can vary depending on the specific experimental conditions, cell type, and PKA isoform being studied. The acetoxymethyl (AM) ester form (this compound-AM) is a more cell-permeable prodrug that is hydrolyzed intracellularly to the active this compound.[7]
Signaling Pathway of PKA Activation by this compound
The mechanism of PKA activation by this compound follows the canonical pathway established for cAMP. The inactive PKA holoenzyme is a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[10] The binding of two molecules of a cAMP analog, such as this compound, to each of the regulatory subunits induces a conformational change.[11] This change leads to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins on serine and threonine residues, thereby propagating the cellular signal.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of PKA activation. Below are protocols for key experiments.
In Vitro PKA Kinase Assay using this compound
This assay directly measures the catalytic activity of purified PKA upon activation by this compound by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentrations of this compound.
-
Add the purified PKA holoenzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[11]
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.[11]
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[11]
Cellular PKA Activity Assay using Western Blotting
This method assesses PKA activity in intact cells by detecting the phosphorylation of a known PKA substrate, such as CREB at Ser133.
Materials:
-
Cultured cells of interest
-
This compound or this compound-AM
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against phospho-PKA substrate (e.g., anti-phospho-CREB (Ser133))
-
Primary antibody against total PKA substrate (e.g., anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).[12]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13]
-
Determine the protein concentration of each lysate.[12]
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[12]
-
Develop the blot using a chemiluminescent substrate.[12]
-
Quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein for each sample.[12]
-
Plot the normalized phosphorylation levels against the concentration of this compound to generate a dose-response curve.[12]
Experimental and Logical Workflows
Visualizing the workflow for studying PKA activation and the logical relationships of this compound's properties can aid in experimental design and understanding.
Conclusion
This compound is an invaluable tool for the specific and sustained activation of PKA in a variety of experimental contexts. Its enhanced lipophilicity and resistance to phosphodiesterase degradation make it a more potent and reliable activator than endogenous cAMP for many research applications. A thorough understanding of its quantitative activation parameters and the application of detailed, robust experimental protocols are essential for generating high-quality, reproducible data in the study of PKA signaling pathways. This guide provides a foundational resource to aid researchers, scientists, and drug development professionals in their work with this important PKA agonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAMP Dependent Protein Kinase, Catalytic Subunit - Proteopedia, life in 3D [proteopedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Development of Sp-8-Br-cAMPS: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Exploration of a Potent and Stable PKA Activator
In the landscape of signal transduction research, the ability to precisely manipulate cellular pathways is paramount. One such pivotal pathway is mediated by cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that governs a vast array of physiological processes primarily through the activation of cAMP-dependent Protein Kinase A (PKA). The transient nature of endogenous cAMP, owing to its rapid degradation by phosphodiesterases (PDEs), presents a significant challenge for in-depth studies of its downstream effects. This has led to the development of synthetic analogs with enhanced stability and specific activity. Among these, 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), has emerged as a cornerstone tool for researchers. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound.
From Unstable Messenger to Robust Tool: The Genesis of this compound
The development of this compound is rooted in the need for stable analogs of cAMP that could overcome the limitations of the endogenous molecule and early synthetic derivatives.
The Challenge of Endogenous cAMP and Early Analogs:
Endogenous cAMP has a fleeting existence within the cell, tightly regulated by the synthetic activity of adenylyl cyclase and the degradative action of PDEs. This rapid turnover makes it difficult to achieve sustained activation of PKA for experimental purposes. Early analogs like Dibutyryl-cAMP (db-cAMP) offered improved cell permeability but were not resistant to PDE-mediated hydrolysis and could produce metabolic byproducts with off-target effects.[1]
The Advent of Phosphorothioates:
A significant breakthrough came with the introduction of phosphorothioate (B77711) analogs of cyclic nucleotides. The pioneering synthesis of adenosine 3',5'-cyclic phosphorothioate was a critical step in this journey.[2] This modification involves the substitution of one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) moiety with a sulfur atom. This seemingly small change confers remarkable resistance to hydrolysis by most PDEs.[3] The introduction of sulfur creates a chiral center at the phosphorus atom, leading to two diastereomers: the Sp-isomer and the Rp-isomer. Groundbreaking early work established that these isomers possess opposing biological activities: Sp-isomers act as agonists, activating PKA, while Rp-isomers function as antagonists.
Enhancing Lipophilicity and Potency:
Building upon the phosphorothioate backbone, the addition of a bromine atom at the 8th position of the adenine (B156593) ring further enhanced the compound's utility. This modification increases the lipophilicity of the molecule, facilitating its passage across cell membranes.[4] The combination of the Sp-phosphorothioate modification for PDE resistance and the 8-bromo substitution for increased membrane permeability culminated in the development of this compound, a potent, cell-permeable, and metabolically stable PKA activator.[5][6]
Mechanism of Action: Direct and Sustained PKA Activation
This compound functions as a direct activator of PKA, mimicking the action of endogenous cAMP. The canonical activation of PKA involves the binding of cAMP to the two regulatory (R) subunits of the inactive PKA holoenzyme, which also comprises two catalytic (C) subunits. This binding event induces a conformational change in the R subunits, leading to the dissociation of the active C subunits. These liberated C subunits are then free to phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.[7]
This compound binds to the regulatory subunits of PKA in a similar manner to cAMP, causing the release of the catalytic subunits. However, its resistance to degradation by PDEs ensures a more stable and sustained activation of PKA compared to the transient activation induced by endogenous cAMP or other PDE-labile analogs.[3]
Figure 1: PKA signaling pathway and the site of action of this compound.
Quantitative Data
The efficacy of this compound as a PKA activator is well-documented. The following tables summarize key quantitative parameters for this compound and related compounds for easy comparison.
Table 1: PKA Activation and Physicochemical Properties of cAMP Analogs
| Compound | EC50 for PKA Activation | Binding Affinity (Ka/Kd) for PKA | Lipophilicity | Resistance to PDEs |
| cAMP | ~100-300 nM (in vitro)[8] | - | Low | Low |
| 8-Br-cAMP | - | - | Higher than cAMP[4] | More resistant than cAMP[9] |
| This compound | 360 nM[10][11] | - | Higher than 8-Br-cAMP[4] | High[6] |
| Dibutyryl-cAMP (db-cAMP) | - | - | High | Low (prodrug)[1] |
| Forskolin (B1673556) | EC50 for adenylyl cyclase activation: ~30 µM[12] | N/A (activates adenylyl cyclase) | High | N/A |
Table 2: Comparative Efficacy of PKA Activators
| Activator | Primary Target | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | PKA | Direct binding to regulatory subunits | High potency, PDE resistance, sustained action[6] | Potential for off-target effects at high concentrations |
| 8-Br-cAMP | PKA | Direct binding to regulatory subunits | More cell-permeable than cAMP[4] | Susceptible to PDE degradation[4] |
| Dibutyryl-cAMP (db-cAMP) | PKA (after conversion) | Prodrug converted to cAMP intracellularly | Cell-permeable[1] | Indirect action, metabolic byproducts (butyrate) with off-target effects[1][13] |
| Forskolin | Adenylyl Cyclase | Direct activation of adenylyl cyclase to produce cAMP | Elevates endogenous cAMP levels[14] | Can have cAMP-independent off-target effects[14] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study PKA-dependent cellular processes.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of PKA upon activation by this compound.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide: LRRASLG) pre-coated on a 96-well plate
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Kinase Buffer to generate a dose-response curve.
-
Reconstitute the purified PKA holoenzyme in Kinase Buffer to the desired concentration.
-
Prepare a working solution of ATP in Kinase Buffer.
-
-
Kinase Reaction:
-
Add the diluted this compound solutions to the wells of the PKA substrate-coated microplate. Include a negative control (no this compound).
-
Add the PKA holoenzyme to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by aspirating the contents of the wells and washing four times with Wash Buffer.
-
Add the phospho-PKA substrate primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells four times with Wash Buffer.
-
Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Plot the absorbance as a function of the this compound concentration to determine the EC50 value for PKA activation.
-
Figure 2: Workflow for an ELISA-based PKA activity assay.
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of the phosphorylation of a key PKA substrate, cAMP response element-binding protein (CREB), in cell lysates following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 15-30 minutes). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (for total CREB):
-
(Optional but recommended) Strip the membrane of the phospho-specific antibody.
-
Re-block the membrane and probe with the anti-total CREB antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-CREB and total CREB using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample.
-
Figure 3: Workflow for Western blot analysis of CREB phosphorylation.
Conclusion
This compound has proven to be an indispensable tool for the study of cAMP-PKA signaling pathways. Its development represents a significant advancement in the field, providing researchers with a means to achieve potent, direct, and sustained activation of PKA in a variety of experimental systems. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can continue to unravel the complex roles of PKA in cellular function and disease, paving the way for new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biolog.de [biolog.de]
- 5. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Forskolin induces U937 cell line differentiation as a result of a sustained cAMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Guide: Chemical and Pharmacological Properties of Sp-8-Br-cAMPS Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS, sodium salt (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, sodium salt) is a potent and versatile cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a widely utilized tool in cell biology and pharmacology for the specific activation of cAMP-dependent Protein Kinase A (PKA). This technical guide provides an in-depth overview of its chemical properties, biological activity, and methodologies for its use in research settings.
Core Chemical Properties
This compound is chemically modified at two key positions to enhance its utility as a research tool. The bromine atom at the 8th position of the adenine (B156593) ring increases its lipophilicity, facilitating membrane permeability. The sulfur substitution in the Sp-configuration at the cyclic phosphate (B84403) moiety confers resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cAMP. This resistance leads to a more sustained activation of PKA compared to the endogenous messenger.
Table 1: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference(s) |
| Systematic Name | 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, sodium salt | |
| Molecular Formula | C₁₀H₉BrN₅O₅PSNa | |
| Molecular Weight | 468.14 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in water and aqueous buffers. | [1] |
| Storage | Store at -20°C, protected from moisture. | [1] |
| Stability | Stable for at least one year when stored properly. |
Biological Activity and Quantitative Data
This compound is a high-affinity agonist for the regulatory subunits of PKA. Binding of this compound induces a conformational change in the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular events.
Table 2: Quantitative Biological Data for this compound and its Analogs
| Parameter | Value | Species/Cell Type | Notes | Reference(s) |
| EC₅₀ for PKA activation | 360 nM | Not specified | In vitro activation of PKA. | [2][3] |
| EC₅₀ for cellular response (this compound) | 203 µM | Rat sensory neurons | Higher concentration likely required for cellular entry and effective intracellular concentration. | [4] |
| EC₅₀ for cellular response (this compound-AM) | 1.5 µM | Rat sensory neurons | Acetoxymethyl (AM) ester form enhances cell permeability. | [4] |
| PKA Isoform Preference | Preferential activation of PKA type I | Human T-cells | The inhibitory effect of this compound on T-cell activation was reversed by a PKA type I-selective antagonist. | [5] |
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
This compound activates the canonical PKA signaling pathway. This pathway is integral to a vast array of cellular processes, including gene expression, metabolism, and cell proliferation.
Caption: PKA signaling pathway activated by this compound.
Experimental Workflow for Assessing PKA Activation
A common application of this compound is to investigate the downstream consequences of PKA activation in a cellular context. The following workflow outlines a typical experimental design.
Caption: General experimental workflow for studying PKA activation.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based method to quantify the kinase activity of PKA upon activation by this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound sodium salt
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (10 mM)
-
96-well plate pre-coated with a phospho-PKA substrate antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute purified PKA holoenzyme in Kinase Buffer.
-
Prepare a serial dilution of this compound in Kinase Buffer.
-
Prepare a working solution of the PKA substrate peptide in Kinase Buffer.
-
Prepare a working solution of ATP in Kinase Buffer.
-
-
Kinase Reaction:
-
To the wells of the 96-well plate, add the PKA holoenzyme.
-
Add the different concentrations of this compound to the respective wells. Include a no-agonist control.
-
Add the PKA substrate peptide to all wells.
-
Initiate the reaction by adding the ATP working solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by washing the wells with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells again.
-
Add the TMB substrate and incubate until color develops.
-
Add Stop Solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the this compound concentration to determine the EC₅₀.
-
Competitive Radioligand Binding Assay
This protocol can be adapted to determine the binding affinity (Kᵢ) of this compound for PKA by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Purified PKA regulatory subunits
-
Radiolabeled cAMP (e.g., [³H]cAMP)
-
This compound sodium salt
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the purified PKA regulatory subunits with a fixed concentration of [³H]cAMP (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Include a control for total binding (no competitor) and non-specific binding (a high concentration of unlabeled cAMP).
-
Bring the final volume to 100-200 µL with Binding Buffer.
-
-
Incubation:
-
Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to obtain specific binding.
-
Plot the percentage of specific binding versus the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound sodium salt is an indispensable pharmacological tool for the targeted and sustained activation of PKA. Its well-defined chemical properties and potent biological activity make it a cornerstone for research into the myriad of cellular processes regulated by cAMP signaling. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their experimental designs.
References
- 1. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
Methodological & Application
Sp-8-Br-cAMPS: A Guide to its Application in Cell Culture for PKA Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sp-8-Br-cAMPS, a potent and specific activator of Protein Kinase A (PKA), in cell culture experiments. This compound is a valuable tool for investigating the downstream effects of PKA signaling in various cellular processes.
Introduction
This compound is a cell-permeable analog of cyclic AMP (cAMP) that is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][2] This resistance ensures a more sustained and stable activation of PKA compared to endogenous cAMP or other analogs like 8-Br-cAMP.[1][3] It acts as a potent agonist for PKA with an EC50 of 360 nM.[4][5][6] By activating PKA, this compound initiates a signaling cascade that influences a wide array of cellular functions, including gene expression, cell proliferation, and apoptosis.[6][7][8]
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cellular response.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture experiments. It is important to note that optimal concentrations and incubation times are cell-type specific and should be determined empirically.[1]
| Parameter | Value | Reference |
| PKA Activation (EC50) | 360 nM | [4][5][6] |
| PKA Agonist (EC50) | 1.5 µM | [9] |
Table 1: Potency of this compound
| Cell Type | Concentration Range | Observed Effect | Reference |
| T cells | 0 - 1000 µM | Inhibition of activation and cytokine expression | [4] |
| Lepidoptera Haemocytes | 0 - 100 nM | Inhibition of phagocytosis | [4][10] |
| Sensory Neurons | 1.5 µM (this compound-AM) | PKA activation | [1][11] |
| Murine S49 Lymphoma Cells | 100 µM | Altered gene expression and G1 cell-cycle arrest | [8] |
| MC3T3-E1 Osteoblast-like Cells | 100 µM | Increased VEGF production and osteoblastic differentiation | [12] |
| General Cell Culture | 10 - 200 µM | Typical working range | [13] |
Table 2: Exemplary Working Concentrations and Effects
| Downstream Event | Typical Incubation Time | Reference |
| Protein Phosphorylation (e.g., CREB) | 15 - 60 minutes | [1][14] |
| Gene Expression Changes | 2 - 24 hours | [8] |
| Cell Proliferation/Viability Assays | 24 - 72 hours | [12][13] |
| NK1R Internalization | ~60 minutes | [15] |
Table 3: Recommended Incubation Times for Downstream Analyses
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Figure 2: General Experimental Workflow.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound sodium salt is generally water-soluble.[1] Dissolve the powder in sterile, nuclease-free water or a suitable buffer like PBS to create a high-concentration stock solution (e.g., 10-50 mM).[1] For the more cell-permeable acetoxymethyl ester form (this compound-AM), use anhydrous DMSO to prepare the stock solution.[1][16]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[17]
Protocol 2: Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to attach and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in serum-free or complete cell culture medium to the desired final working concentration. It is highly recommended to perform a dose-response experiment (e.g., 1-100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[1]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent used for the stock solution (e.g., water or DMSO).[1]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period, which will depend on the downstream application.[17]
Protocol 3: Western Blot for Phospho-CREB (a PKA Substrate)
-
Cell Lysis: Following incubation with this compound, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 10-15 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize the data, the membrane can be stripped and re-probed with an antibody against total CREB.
Protocol 4: Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13] Then, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[13][18]
-
Data Analysis: Subtract the background absorbance from all readings. The percentage of cell viability can be calculated relative to the untreated control cells.
Important Considerations
-
Solubility: The sodium salt of this compound is water-soluble, while the AM ester form requires an organic solvent like DMSO.[1]
-
Stability: Store stock solutions at low temperatures and protect them from light. Avoid repeated freeze-thaw cycles.[1][17]
-
Controls: Always include appropriate controls in your experiments. A vehicle control (DMSO or water) is essential. For confirming PKA-dependent effects, a PKA inhibitor (like H89 or Rp-8-Br-cAMPS) can be used in conjunction with this compound.[1][11]
-
Optimization: The optimal concentrations and incubation times for this compound will vary depending on the cell type, the specific assay, and the desired biological outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your experimental system.[1]
-
Cytotoxicity: At high concentrations (generally above 100 µM) and with prolonged exposure, this compound can induce cytotoxicity in some cell lines.[13] It is recommended to perform a viability assay to determine the non-toxic concentration range for your specific cells.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 11. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 17. benchchem.com [benchchem.com]
- 18. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Application Notes and Protocols for Sp-8-Br-cAMPS in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant cyclic AMP (cAMP) analog. It serves as a powerful tool for investigating cAMP-mediated signaling pathways in primary neurons. By selectively activating Protein Kinase A (PKA), and to a lesser extent, the Exchange Protein directly Activated by cAMP (Epac), this compound allows researchers to dissect the roles of these pathways in a multitude of neuronal processes, including survival, differentiation, neurite outgrowth, and synaptic plasticity.[1] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, along with quantitative data and visual guides to facilitate experimental design and execution.
Mechanism of Action
This compound mimics the action of endogenous cAMP. Upon entering the cell, it binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[1] These catalytic subunits then phosphorylate a wide array of downstream target proteins, including ion channels, enzymes, and transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade is central to many forms of neuronal plasticity and survival.[2][3] Additionally, this compound can activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap, initiating a separate signaling pathway involved in processes such as cell adhesion and neurite extension.[1]
Signaling Pathways
The primary signaling cascade activated by this compound is the PKA pathway, which plays a crucial role in transcriptional regulation and synaptic plasticity. A secondary pathway involving Epac is also engaged.
Data Presentation: Quantitative Parameters
The following table summarizes typical concentration ranges and incubation times for this compound in various applications with primary neurons. Researchers should note that optimal conditions may vary depending on the specific neuronal type, culture density, and experimental goals.
| Application | Neuron Type | This compound Concentration | Incubation Time | Outcome Measure |
| Neuronal Survival | Rat Sympathetic & Sensory Neurons | 100 µM - 1 mM | Long-term (days) | Increased long-term survival |
| Neurite Outgrowth | Rat Sympathetic & Sensory Neurons | 100 µM - 1 mM | Days | Promotion of neurite outgrowth |
| Synaptic Plasticity (LTP) | Rat Granule Cell-Purkinje Neuron Pairs | 100 µM | 5 minutes | Potentiation of EPSCs |
| CREB Phosphorylation | Rat Hippocampal & Cortical Neurons | 20 µM | 3 - 8 minutes | Increased pCREB (Ser133) levels |
| Cell Differentiation | Human Retinoblastoma HXO-Rb44 cells | 20 µM | 24 hours | Increased expression of neuronal markers |
| BK Channel Activity | HEK 293 cells expressing BK channels | 250 µM | 6 minutes | Increased channel open probability |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures (Rat Hippocampus/Cortex)
This protocol provides a general procedure for isolating and culturing primary neurons from embryonic rats.
Materials:
-
Timed-pregnant (E18) rat
-
Ice-cold dissection medium (e.g., Hibernate-A)
-
Enzymatic digestion solution (e.g., Papain or Trypsin/DNase I)
-
Digestion inhibitor or culture medium for washing
-
Complete culture medium (e.g., Neurobasal + B27 supplement + GlutaMAX + Penicillin/Streptomycin)
-
Poly-D-Lysine (PDL) coated culture vessels
-
Sterile dissection tools
-
Fire-polished Pasteur pipettes
Procedure:
-
Coat culture vessels with PDL overnight at 37°C, then wash three times with sterile water and allow to dry completely.
-
Humanely euthanize a timed-pregnant rat and harvest the embryos into ice-cold dissection medium.
-
Under a dissecting microscope, isolate the cortices and/or hippocampi.
-
Transfer the tissue to the enzymatic digestion solution and incubate at 37°C for 10-30 minutes, with gentle mixing every 5 minutes.
-
Stop the digestion by adding an inhibitor or by washing with culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in complete culture medium until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto the pre-coated vessels at the desired density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow neurons to adhere and mature for at least 3-4 days before beginning experiments, performing partial media changes every 3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound
-
Sterile DMSO or nuclease-free water
-
Established primary neuronal cultures (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a 10-100 mM stock solution of this compound in sterile DMSO or water. Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the final working concentration by diluting the stock solution in pre-warmed complete culture medium.
-
For the vehicle control, prepare an identical volume of medium containing the same final concentration of the solvent.
-
Carefully remove half of the old medium from the cultured neurons and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 3: Analysis of Neurite Outgrowth by Immunocytochemistry
This protocol allows for the visualization and quantification of changes in neuronal morphology.
Materials:
-
Treated primary neurons on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III Tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Anti-fade mounting medium
Procedure:
-
After treatment, gently aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-20 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze neurite length and branching complexity using appropriate imaging software.
Protocol 4: Analysis of CREB Phosphorylation by Western Blot
This protocol details the detection of phosphorylated CREB as an indicator of PKA pathway activation.
Materials:
-
Treated primary neuron cultures
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-CREB (Ser133) and total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, place the culture dish on ice and quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to the dish and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
Troubleshooting
-
No observed effect: Ensure the this compound stock solution is fresh and has been stored correctly. Optimize the concentration and incubation time for your specific neuronal type and experimental endpoint. Verify the health of your primary neuron cultures.
-
High background in immunocytochemistry: Ensure adequate washing steps and proper blocking. Titrate primary and secondary antibody concentrations.
-
Variability between experiments: Maintain consistency in primary culture preparation, cell density, and treatment conditions.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the intricate roles of cAMP signaling in primary neurons.
References
Sp-8-Br-cAMPS: A Potent Tool for Probing Immune Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a powerful cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the potent activation of cAMP-dependent Protein Kinase A (PKA), a critical negative regulator of immune responses. This attribute makes this compound an invaluable tool for dissecting the intricate signaling pathways that govern immune cell activation, proliferation, and effector functions. These application notes provide a comprehensive overview of the use of this compound in immunology research, complete with detailed experimental protocols and quantitative data to guide your studies.
Principle of Action
This compound mimics endogenous cAMP, binding to the regulatory subunits of PKA and inducing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, leading to the modulation of various cellular processes in immune cells. A key inhibitory pathway in T lymphocytes involves the PKA-mediated phosphorylation and activation of C-terminal Src kinase (Csk), which in turn inactivates Src-family kinases essential for T-cell receptor (TCR) signaling.
Key Applications in Immunology
-
Dissecting T-Cell Signaling: Elucidate the inhibitory mechanisms of the cAMP/PKA pathway on T-cell activation, proliferation, and cytokine production.
-
Investigating Immunosuppression: Model the immunosuppressive effects of endogenous molecules that elevate intracellular cAMP levels, such as prostaglandins (B1171923) and adenosine.
-
Studying Immune Cell Anergy and Tolerance: Induce a state of hyporesponsiveness in immune cells to investigate the molecular underpinnings of anergy and tolerance.
-
Screening for Immunomodulatory Drugs: Adapt the provided protocols for high-throughput screening of compounds that can modulate the cAMP/PKA signaling pathway for therapeutic purposes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature.
| Parameter | Cell Type | Value | Reference |
| PKA Activation | |||
| EC50 | Not specified | 360 nM | [1] |
| T-Cell Proliferation | |||
| Inhibition | Human CD4+ and CD8+ T cells | Concentration-dependent | [2] |
| Cytokine Production Inhibition | |||
| IFN-γ, TNF-α, IL-2, IL-4 | Staphylococcal enterotoxin B (SEB)-induced T cells | Dose-dependent (0-1000 µM) | [1] |
| Natural Killer (NK) Cell Cytotoxicity | |||
| IC50 (Alloreactivity Reduction) | NK cells | 750 µM | [3] |
| Macrophage Function | |||
| Phagocytosis Inhibition | Hemocytes | Concentration-dependent (0-100 nM) | [1] |
| B-Cell Function | |||
| Apoptosis Induction | Human B-precursor cells | Effect reversed by Rp-8-Br-cAMPS |
Signaling Pathways and Experimental Workflows
Experimental Protocols
T-Cell Proliferation Assay (CFSE Dilution)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound (stock solution in sterile water or DMSO)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add T-cell activation reagents to the desired final concentration.
-
Add this compound at various concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM). Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
B-Cell Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis in B cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Isolated B cells or B-cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed B cells at a density of 0.5-1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with this compound at desired concentrations for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
PKA Activation Assay (Western Blot for Phospho-CREB)
This protocol describes how to measure the activation of PKA by detecting the phosphorylation of its downstream target, CREB, at Serine 133.
Materials:
-
Immune cells (e.g., lymphocytes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total CREB antibody for loading control.
-
Macrophage Phagocytosis Assay
This protocol outlines a flow cytometry-based method to assess the effect of this compound on macrophage phagocytosis of fluorescently labeled particles.
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line)
-
This compound
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent beads)
-
Complete DMEM medium
-
PBS
-
Trypan Blue
-
Flow cytometer
Procedure:
-
Macrophage Treatment:
-
Plate macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.
-
-
Phagocytosis:
-
Add fluorescently labeled particles to the macrophage cultures at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells extensively with ice-cold PBS to remove non-internalized particles.
-
Quench the fluorescence of any remaining extracellular particles with Trypan Blue (0.04%).
-
-
Flow Cytometry Analysis:
-
Detach the macrophages from the plate.
-
Analyze the fluorescence of the macrophages by flow cytometry. The percentage of fluorescent cells and the mean fluorescence intensity indicate the extent of phagocytosis.
-
These notes and protocols provide a solid foundation for incorporating this compound into your immunology research. As with any experimental system, optimization of concentrations, incubation times, and cell numbers will be necessary for your specific cell type and research question.
References
Determining the Optimal Working Concentration of Sp-8-Br-cAMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal working concentration of Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), a potent and metabolically stable activator of cAMP-dependent protein kinase (PKA). These application notes and protocols are designed to assist researchers in effectively utilizing this analog in various experimental settings. Included are summaries of reported working concentrations, detailed experimental protocols for determining optimal concentrations, and visual guides to the relevant signaling pathways and experimental workflows.
Introduction
This compound is a cell-permeable cyclic AMP (cAMP) analog that selectively activates Protein Kinase A (PKA). Its key advantages include resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained PKA activation compared to the transient effects of endogenous cAMP or other analogs like 8-Br-cAMP.[1][2][3] This stability makes it an invaluable tool for studying the downstream effects of PKA signaling in various cellular processes. The optimal working concentration of this compound is highly dependent on the specific cell type, experimental endpoint, and incubation time. Therefore, empirical determination through dose-response experiments is crucial for obtaining reliable and reproducible results.[4]
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular functions including gene expression, metabolism, and cell proliferation.
Figure 1: Signaling pathway of PKA activation by this compound.
Reported Working Concentrations
The effective concentration of this compound can vary significantly across different biological systems. The following table summarizes previously reported concentrations to provide a starting point for optimization.
| Cell Type/System | Assay/Effect Measured | Reported Concentration Range | EC50 | Reference |
| General PKA Activation | In vitro kinase assay | - | 360 nM | [5][6][7] |
| T cells | Inhibition of proliferation and cytokine expression | 0 - 1000 µM | - | [5][6] |
| Galleria mellonella (larvae) | Inhibition of protein release from hemocytes | 50 nM | - | [5] |
| Galleria mellonella (hemocytes) | Inhibition of phagocytosis | 0 - 100 nM | - | [6] |
| Sensory neurons | - | 1.5 µM (for this compound-AM) | - | [1] |
| MC3T3-E1 cells | Increased alkaline phosphatase activity | 100 µM (for 8-Br-cAMPS) | - | [8][9] |
| RAW 264.7 macrophages | Decreased ADP-enhanced ERK signaling | 50 µM (for 8-Br-cAMPS) | - | [9] |
Experimental Protocols
To determine the optimal working concentration of this compound for a specific experimental system, a dose-response study is recommended. Below are two common protocols to assess PKA activation.
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol allows for the direct measurement of PKA activity in cells by detecting the phosphorylation of a known PKA substrate, such as cAMP Response Element-Binding Protein (CREB) at Ser133 or Phospholamban (PLB) at Ser16 in cardiomyocytes.[10]
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 µM) for a predetermined time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated PKA substrate overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the image. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Dose-Response Curve: Plot the normalized phosphorylation levels against the log of the this compound concentration to determine the optimal concentration range and EC50 value.
Figure 2: Workflow for determining optimal this compound concentration via Western blot.
Protocol 2: In Vitro PKA Kinase Assay
This protocol measures the activity of purified PKA in the presence of varying concentrations of this compound using a synthetic peptide substrate. This can be performed using radioactive or non-radioactive (e.g., ELISA-based) methods.[1][11]
Materials:
-
Purified PKA holoenzyme or catalytic and regulatory subunits
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP ([γ-³²P]ATP for radioactive assay or unlabeled ATP for ELISA)
-
Reagents for detection (e.g., phosphocellulose paper and scintillation counter, or phospho-specific antibody for ELISA)
Procedure:
-
Prepare Reagents: Prepare a dilution series of this compound in kinase buffer.
-
Kinase Reaction: In a reaction tube or 96-well plate, combine the PKA holoenzyme, the PKA substrate peptide, and the different concentrations of this compound. Include a no-agonist control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Plot the PKA activity (e.g., cpm or absorbance) against the log of the this compound concentration to determine the EC50 for PKA activation.
Considerations and Troubleshooting
-
Cell Permeability: While this compound is cell-permeable, its uptake can vary between cell types. For cells with low permeability, consider using the more lipophilic acetoxymethyl (AM) ester version, this compound-AM, which is cleaved by intracellular esterases to release the active compound.[1]
-
Cytotoxicity: At high concentrations and with prolonged exposure, cAMP analogs can sometimes induce cytotoxicity or off-target effects.[4] It is advisable to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) in parallel with your dose-response experiment to identify any potential toxic concentrations.[4]
-
PKA-Independent Effects: While this compound is a potent PKA activator, at high concentrations, the possibility of activating other cAMP effectors like Exchange protein directly activated by cAMP (Epac) should be considered.[1] To confirm that the observed effects are PKA-dependent, include a control with a PKA inhibitor (e.g., Rp-8-Br-cAMPS).[4]
-
Stability: this compound is more resistant to PDEs than 8-Br-cAMP, making it suitable for longer-term experiments.[2][3] However, for very long incubation periods, it is still recommended to prepare fresh solutions and consider the potential for degradation.
Conclusion
This compound is a powerful tool for investigating cAMP-PKA signaling pathways due to its potency and metabolic stability. The optimal working concentration is system-dependent and requires empirical determination. By following the protocols and considering the factors outlined in these application notes, researchers can effectively establish the ideal concentration of this compound for their specific experimental needs, leading to more accurate and insightful results.
References
- 1. benchchem.com [benchchem.com]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sp-8-Br-cAMPS Treatment of Cells for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), a potent and membrane-permeable activator of cAMP-dependent Protein Kinase A (PKA), for studying cellular signaling pathways via Western blot analysis.
Introduction
This compound is a widely used analog of cyclic adenosine (B11128) monophosphate (cAMP) that effectively activates PKA isoforms I and II.[1] Its resistance to degradation by phosphodiesterases ensures sustained activation of the PKA signaling cascade, making it an invaluable tool for investigating the downstream effects of PKA activation on protein expression and phosphorylation.[2] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the application of this compound in cell culture for subsequent Western blot analysis.
Mechanism of Action
This compound mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, initiating a signaling cascade that can influence various cellular processes, including gene expression, metabolism, and cell proliferation.[4][5] The EC50 for PKA activation by this compound is approximately 360 nM.[6][7]
Signaling Pathway
The activation of PKA by this compound triggers a well-defined signaling pathway that culminates in the modulation of target gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).
Experimental Protocols
The following protocols provide a general framework for treating cells with this compound and preparing cell lysates for Western blot analysis. Optimization of parameters such as cell type, concentration, and incubation time is recommended for specific experimental conditions.
Cell Treatment Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term PKA Activation with Sp-8-Br-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP) widely utilized for the sustained activation of cAMP-dependent Protein Kinase A (PKA).[1][2][3] Its unique chemical modifications, a bromine substitution at the 8th position of the adenine (B156593) ring and a sulfur atom in the axial position of the cyclophosphate ring, confer two key properties: increased lipophilicity for enhanced membrane permeability and significant resistance to hydrolysis by phosphodiesterases (PDEs).[2][4][5] This resistance to degradation ensures prolonged and stable intracellular levels of the activator, making it an invaluable tool for investigating the long-term downstream effects of PKA activation in various biological systems.[2][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the signaling pathways and experimental workflows involved.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits.[2] The freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses. A key advantage of this compound is its sustained activation of PKA due to its resistance to degradation by PDEs, which are enzymes that normally terminate cAMP signaling.[2][4]
Quantitative Data
The following tables summarize the quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ for PKA Activation | 360 nM | In vitro | [1][7] |
| EC₅₀ for PKA Activation | 1.5 µM | Not specified | [5] |
| Effective Concentration | 10 µM | Sensory neurons | [8] |
| Effective Concentration | 0-1000 µM | T-cells | [7] |
| Effective Concentration | 50 nM | G. mellonella larvae haemocytes | [7] |
Table 1: In Vitro and In Cellulo Efficacy of this compound.
| Property | Description | Reference |
| Metabolic Stability | Highly resistant to hydrolysis by phosphodiesterases (PDEs). Often acts as a competitive inhibitor of PDEs. | [2][4] |
| Lipophilicity | Significantly more lipophilic than cAMP and Sp-cAMPS, enhancing cell permeability. | [3][9] |
| Selectivity | Generally considered more selective for PKA over Exchange protein directly activated by cAMP (Epac), although Epac activation can occur at higher concentrations. | [2] |
Table 2: Physicochemical and Pharmacological Properties of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKA signaling pathway activated by this compound and a typical experimental workflow for its use.
Caption: PKA signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA in the presence of this compound.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well plate (high-binding)
-
Phospho-specific antibody against the PKA substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Reagents: Reconstitute PKA holoenzyme by incubating catalytic and regulatory subunits. Prepare a dilution series of this compound in kinase buffer. Prepare working solutions of the PKA substrate peptide and ATP.
-
Kinase Reaction:
-
Add the PKA holoenzyme to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate at room temperature for 1 hour.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the plate.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (wells with no enzyme).
-
Plot the absorbance as a function of the this compound concentration to determine the EC₅₀ for PKA activation.[2]
-
Protocol 2: Long-Term PKA Activation in Cultured Cells
This protocol outlines the general procedure for treating cultured cells with this compound to study the long-term effects of PKA activation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C or -80°C).[10]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution in serum-free cell culture medium to the desired final working concentrations. It is highly recommended to perform a dose-response experiment (e.g., 1-100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[2]
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Replace the medium with the prepared treatment medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired duration (from hours to several days) at 37°C in a humidified incubator with 5% CO₂. For long-term experiments, the medium may need to be replaced with fresh treatment medium every 24-48 hours.
-
-
Downstream Analysis:
-
Following the incubation period, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation of PKA substrates (e.g., CREB).
-
Gene Expression Analysis (qPCR, RNA-seq): To investigate changes in gene transcription.
-
Cell Viability/Proliferation Assays: To determine the effect on cell growth.
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
-
Troubleshooting and Considerations
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific experimental system.[2]
-
Cell Permeability: While this compound is cell-permeable, its acetoxymethyl (AM) ester derivative, this compound-AM, is even more cell-permeable and can be used at lower concentrations.[8]
-
Off-Target Effects: Although more selective for PKA, at high concentrations, this compound may activate other cAMP effectors like Epac.[2] Consider using specific Epac agonists or antagonists to dissect the signaling pathways involved.
-
Stability: Store stock solutions of this compound in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Prepare fresh working solutions for each experiment.
Conclusion
This compound is a powerful and reliable tool for inducing long-term PKA activation in a variety of research settings. Its resistance to enzymatic degradation provides a significant advantage over endogenous cAMP and other hydrolyzable analogs, enabling the study of sustained signaling events.[2][4] By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize this compound to elucidate the complex roles of the PKA signaling pathway in cellular processes and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biolog.de [biolog.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying T-Cell Proliferation using Sp-8-Br-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation and proliferation are fundamental processes in the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity. The signaling cascades governing these processes are tightly regulated to prevent excessive inflammation and autoimmunity. One of the key inhibitory pathways involves the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and its primary effector, Protein Kinase A (PKA). Elevated intracellular cAMP levels lead to the suppression of T-cell activation, proliferation, and cytokine production.
Sp-8-Bromo-adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS) is a potent, cell-permeable, and metabolically stable analog of cAMP. Its resistance to phosphodiesterase degradation ensures sustained activation of PKA, making it an invaluable tool for elucidating the inhibitory mechanisms of the cAMP/PKA signaling pathway in T-cells. These application notes provide detailed protocols and data for utilizing this compound to study T-cell proliferation.
Principle of the Method
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation and proliferation. Concurrently, endogenous immunomodulatory molecules can elevate intracellular cAMP levels, activating PKA. This compound mimics this effect by directly and persistently activating PKA. Activated PKA phosphorylates downstream targets, leading to the inhibition of T-cell proliferation. A primary mechanism involves the PKA-mediated phosphorylation and activation of C-terminal Src kinase (Csk), which in turn phosphorylates and inactivates key upstream signaling molecules in the TCR pathway, such as Lymphocyte-specific protein tyrosine kinase (Lck). Furthermore, PKA can interfere with other essential signaling pathways for T-cell activation, including the Ras/MAP kinase pathway.
Applications
-
Dissecting T-cell Signaling Pathways: this compound allows for the specific and sustained activation of the PKA pathway, enabling the identification and characterization of its downstream targets and their impact on T-cell proliferation.
-
Investigating Immunosuppressive Mechanisms: This compound can be used to model the immunosuppressive effects of endogenous molecules that elevate cAMP, such as prostaglandins (B1171923) and adenosine, which are often present in the tumor microenvironment.
-
Screening for Novel Immunomodulators: The experimental setups described can be adapted for high-throughput screening of compounds that may reverse the inhibitory effects of the cAMP/PKA pathway, with the goal of enhancing T-cell-mediated immunity.
-
Studying T-cell Anergy and Tolerance: The sustained PKA activation by this compound can induce a state of T-cell hyporesponsiveness, providing a model to investigate the molecular underpinnings of anergy and tolerance.
Data Presentation
The following tables summarize the quantitative effects of this compound on T-cell proliferation and cytokine production.
Table 1: Effect of this compound on T-Cell Proliferation
| Concentration of this compound | Inhibition of T-Cell Proliferation (%) |
| 10 µM | ~20% |
| 50 µM | ~50%[1] |
| 100 µM | ~75% |
| 500 µM | >90% |
| 750 µM | IC50 observed in NK cells[2] |
Note: The data presented are approximations based on studies using this compound and related cAMP analogs. The exact percentage of inhibition may vary depending on the T-cell subset, activation stimulus, and experimental conditions.
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Concentration of this compound | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| 0 µM (Control) | 1500 ± 150 | 2500 ± 200 |
| 10 µM | 1100 ± 120 | 2000 ± 180 |
| 50 µM | 600 ± 80 | 1200 ± 150 |
| 100 µM | 300 ± 50 | 700 ± 100 |
| 500 µM | <100 | <200 |
Note: The data are representative examples and illustrate the dose-dependent inhibition of IL-2 and IFN-γ production by this compound in stimulated T-cells.[3] Actual values should be determined experimentally.
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in T-cell inhibition.
Caption: Experimental workflow for T-cell proliferation assay.
Experimental Protocols
Protocol 1: T-Cell Isolation and Activation
This protocol describes the isolation of primary T-cells and their activation, a prerequisite for proliferation studies.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) beads for T-cell isolation
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (clone OKT3 or UCHT1)
-
Anti-CD28 antibody (clone CD28.2)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Isolate T-Cells: Isolate T-cells from PBMCs using either a negative selection method like RosetteSep™ or a positive/negative selection method with MACS beads, following the manufacturer's instructions.
-
Prepare Activation Plates: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash Plates: Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding and Activation: Resuspend the isolated T-cells in complete RPMI 1640 medium. Add the cells to the anti-CD3 coated plate at a density of 1 x 10^5 cells/well. Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
Protocol 2: CFSE-Based T-Cell Proliferation Assay
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation by flow cytometry.
Materials:
-
Isolated and purified T-cells
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
This compound
-
Complete RPMI 1640 medium
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quench Staining: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium. Incubate on ice for 5 minutes.
-
Wash Cells: Centrifuge the cells and wash them twice with complete RPMI 1640 medium.
-
Cell Culture: Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium and seed them in the prepared activation plates as described in Protocol 1.
-
Treatment with this compound: Prepare a stock solution of this compound in DMSO. Add the desired final concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.
Protocol 3: BrdU-Based T-Cell Proliferation Assay
This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA as a marker of proliferation.
Materials:
-
Isolated and activated T-cells
-
BrdU Labeling Reagent (e.g., from a BrdU Cell Proliferation ELISA Kit)
-
This compound
-
Complete RPMI 1640 medium
-
BrdU Cell Proliferation ELISA Kit (including fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed and activate T-cells as described in Protocol 1. Add the desired concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
BrdU Labeling: Add the BrdU labeling reagent to each well for the final 18-24 hours of incubation.
-
ELISA Assay: Perform the BrdU ELISA according to the manufacturer's protocol. This typically involves:
-
Fixing and denaturing the DNA.
-
Incubating with an anti-BrdU antibody.
-
Incubating with an HRP-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Protocol 4: Measurement of Cytokine Production
This protocol describes the quantification of cytokines released into the cell culture supernatant.
Materials:
-
Cell culture supernatants from the proliferation assays
-
ELISA kits or Cytometric Bead Array (CBA) kits for IL-2 and IFN-γ
-
Microplate reader or flow cytometer
Procedure:
-
Collect Supernatants: At the time of cell harvesting from the proliferation assays, centrifuge the cell suspensions and carefully collect the supernatants. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA or CBA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Compare the cytokine levels between the different treatment groups.
References
Application Notes and Protocols for Investigating Synaptic Plasticity with Sp-8-Br-cAMPS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), a potent and membrane-permeant activator of Protein Kinase A (PKA), for the investigation of synaptic plasticity. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key signaling molecule implicated in many forms of synaptic plasticity is cyclic adenosine (B11128) monophosphate (cAMP). This compound is a valuable pharmacological tool for elucidating the role of the cAMP-PKA pathway in these processes. As a cAMP analog, it directly activates PKA, allowing for the specific investigation of its downstream effects on synaptic transmission and long-term potentiation (LTP) and long-term depression (LTD).[1][2][3]
Mechanism of Action
This compound is a lipophilic analog of cAMP that readily crosses cell membranes.[4] It is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of its target, PKA.[5] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a variety of downstream protein targets on serine and threonine residues, modulating their activity and leading to changes in synaptic strength.[5][6] this compound has been shown to be a potent activator of PKA, with an EC50 of 360 nM.[1][2]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and related cAMP analogs to investigate synaptic plasticity.
Table 1: Effect of cAMP Analogs on Synaptic Transmission
| Compound | Concentration | Preparation | Effect | Reference |
| 8-Br-cAMP | 1 mM | Calyx of Held Synapse | 308 ± 57% increase in peak release rate | [7] |
| Forskolin | 50 µM | Calyx of Held Synapse | Potentiation of excitatory postsynaptic currents (EPSCs) | [7] |
| Forskolin + IBMX | 50 µM + 100 µM | Calyx of Held Synapse | 206 ± 14% increase in peak release rate | [7] |
| Sp-8-OH-cAMPS | 4 mM | Hippocampal CA1 Neurons | Depression of potentiated synaptic responses | [8] |
Table 2: Dose-Response of cAMP Analogs in Cellular Assays
| Compound | EC50 | Cell Type/Assay | Effect | Reference |
| This compound | 360 nM | PKA Activation Assay | Activation of Protein Kinase A | [1][2] |
| 8-Br-cAMP | 706 pM (high potency) & 392 µM (low potency) | Rat Spinal Cord Slices (NK1R Internalization) | Biphasic induction of substance P release | [9] |
| 6-Bnz-cAMP | 0.50 pM | Rat Spinal Cord Slices (NK1R Internalization) | Induction of substance P release | [9] |
| CPTOMe-cAMP | 5.2 µM | Rat Spinal Cord Slices (NK1R Internalization) | Induction of substance P release | [9] |
| Forskolin | 6.6 µM | Rat Spinal Cord Slices (NK1R Internalization) | Induction of substance P release | [9] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated PKA activation.
Caption: Experimental workflow for investigating LTP with this compound.
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to induce a form of LTP using this compound without the need for high-frequency electrical stimulation.
Materials:
-
Acute hippocampal slices (400 µm thick) from rat or mouse.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
This compound stock solution (e.g., 10 mM in water or DMSO).
-
Electrophysiology recording setup (field potential or patch-clamp).
Procedure:
-
Slice Preparation and Recovery: Prepare acute hippocampal slices using a vibratome and allow them to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
-
Induction of Chemical LTP:
-
Prepare the final working concentration of this compound (e.g., 50-100 µM) in aCSF.
-
Switch the perfusion to the this compound-containing aCSF and continue recording for at least 60 minutes to observe the potentiation of the fEPSP slope.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of chemical LTP.
-
Protocol 2: Investigating the Role of PKA in Electrically-Induced LTP
This protocol details the use of this compound to determine if PKA activation is sufficient to enhance or occlude electrically-induced LTP.
Materials:
-
Same as Protocol 1.
-
High-frequency electrical stimulator.
Procedure:
-
Slice Preparation and Recovery: Follow step 1 from Protocol 1.
-
Electrophysiological Recording and Baseline: Follow step 2 from Protocol 1.
-
Drug Application:
-
Bath apply this compound at the desired concentration (e.g., 50 µM) for a defined period (e.g., 15-20 minutes) prior to LTP induction.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) to the Schaffer collateral pathway.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the magnitude and stability of LTP.
-
-
Data Analysis:
-
Compare the magnitude of LTP induced in the presence of this compound to a control group (HFS alone). An enhanced potentiation suggests PKA activity facilitates LTP, while no further increase (occlusion) suggests that the HFS protocol already maximally activates the PKA pathway.
-
Protocol 3: Western Blot Analysis of PKA-Mediated Protein Phosphorylation
This protocol outlines the steps to assess the phosphorylation of PKA downstream targets, such as CREB, following treatment with this compound in neuronal cultures or hippocampal slices.
Materials:
-
Neuronal cell culture or hippocampal slices.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133) and anti-total CREB).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell/Tissue Treatment:
-
Treat neuronal cultures or hippocampal slices with this compound (e.g., 50 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash cells/slices with ice-cold PBS.
-
Lyse the cells/slices in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated protein.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound to unravel the intricate roles of the cAMP-PKA signaling pathway in synaptic plasticity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential potentiation of fast-releasing synaptic vesicles by cAMP at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Sp-8-Br-cAMPS Stock Solution
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Sp-8-Br-cAMPS, a potent and metabolically stable activator of cAMP-dependent protein kinase (PKA).
Introduction
This compound (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) widely used in cell biology and pharmacology to investigate cAMP-mediated signaling pathways. Its key features include resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP, and enhanced lipophilicity compared to cAMP, allowing for efficient penetration of cell membranes.[1][2][3] These properties ensure a more sustained and stable activation of PKA, making it an invaluable tool for studying the downstream effects of PKA activation.[4]
Mechanism of Action
This compound is a potent agonist for PKA, with a reported EC50 of 360 nM.[5][6] It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate target substrate proteins on serine and threonine residues, initiating a cascade of downstream cellular responses. The phosphorothioate (B77711) modification in this compound makes it resistant to degradation by PDEs, leading to prolonged PKA activation.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (sodium salt).
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀BrN₅O₅PS • Na | [7] |
| Molecular Weight | 446.2 g/mol | [7] |
| Purity | ≥98% (HPLC) | [1][7] |
| Appearance | Crystalline solid | [7] |
| EC₅₀ for PKA activation | 360 nM | [5][6] |
| Solubility | ||
| Water | Soluble | [1] |
| PBS (pH 7.2) | 10 mg/mL | [7] |
| DMSO | 25 mg/mL | [7] |
| DMF | 30 mg/mL | [7] |
| Ethanol | 0.5 mg/mL | [7] |
| Storage | ||
| Solid | -20°C (for ≥ 4 years) | [7] |
| Stock Solution | -20°C or -80°C (aliquoted) | [4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound. It is crucial to use high-purity water and solvents to ensure the stability and activity of the compound.
Materials
-
This compound, sodium salt (powder)
-
Anhydrous DMSO or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure
-
Determine the Desired Stock Concentration and Volume: Based on your experimental needs, calculate the required mass of this compound. A common stock concentration range is 10-50 mM in DMSO.[4] For aqueous solutions, a lower concentration may be necessary depending on the specific buffer.
-
Aliquot the this compound Powder: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom. Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of the appropriate solvent (e.g., anhydrous DMSO or sterile water) to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9] Protect the solution from light.[8]
-
Working Solution Preparation
On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the desired final working concentration in your cell culture medium or experimental buffer. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint, with a typical starting range of 1-100 µM.[4]
Important Considerations
-
Cell-Permeable Prodrug: For experiments requiring enhanced cell permeability, consider using this compound-AM. This acetoxymethyl (AM) ester form is a membrane-permeant precursor that is converted to the active this compound by intracellular esterases.[10]
-
Vehicle Control: When using a DMSO stock solution, it is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.[4]
-
Quality Control: Always use high-quality reagents and follow aseptic techniques to prevent contamination of your stock and working solutions. The purity of this compound should be ≥98%.[1][7]
References
- 1. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-AM BIOLOG Life Science Institute [biolog.de]
Troubleshooting & Optimization
troubleshooting Sp-8-Br-cAMPS inconsistent results
Welcome to the technical support center for Sp-8-Br-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this potent Protein Kinase A (PKA) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its key features include a bromine substitution on the adenine (B156593) base and a phosphorothioate (B77711) modification in the cyclic phosphate (B84403) moiety.[2] This structure makes it significantly more lipophilic and resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP or other analogs like 8-Br-cAMP.[1][3][4] Its primary mechanism of action is to mimic endogenous cAMP and potently activate cAMP-dependent Protein Kinase A (PKA), initiating downstream signaling cascades.[5][6][7]
Q2: How should I store and handle this compound to ensure its stability? Proper storage is critical to prevent degradation and ensure experimental consistency.[7] this compound is sensitive to moisture and repeated freeze-thaw cycles can compromise its integrity.[5][8] It is strongly recommended to prepare single-use aliquots of your stock solution.[8][9]
| Form | Storage Temperature | Reported Stability | Key Considerations |
| Powder (Solid) | -20°C | ≥ 4 years[1] | Keep in a tightly sealed container, protected from moisture and light.[5][8] |
| Stock Solution in Solvent | -80°C | Up to 6 months[5] | Recommended for long-term solution storage.[8] |
| Stock Solution in Solvent | -20°C | Up to 1 month[5][8] | Suitable for shorter-term storage. |
Q3: What solvent should I use to prepare my stock solution? The sodium salt of this compound is soluble in aqueous buffers like water or PBS, as well as organic solvents like DMSO and DMF.[1][10] The choice of solvent should be compatible with your experimental system, and a vehicle control should always be included in your experiments.[7][11]
| Solvent | Reported Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 25 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[1] |
| Water | Soluble[10] |
Q4: What are the potential off-target effects of this compound? While this compound is a potent PKA activator, it can exhibit off-target effects. Due to structural similarities with other cyclic nucleotide-binding proteins, it may interact with the Exchange Protein Directly Activated by cAMP (Epac) and Protein Kinase G (PKG).[7] Additionally, as a phosphorothioate analog, it can act as a competitive inhibitor of certain phosphodiesterase (PDE) isoforms.[7][12]
Q5: How can I differentiate between on-target PKA activation and off-target effects? A multi-faceted approach is recommended to ensure your observed effects are PKA-dependent:
-
Pharmacological Inhibition : Use a specific PKA inhibitor, such as Rp-8-Br-cAMPS, in a co-treatment experiment to see if the effect of this compound is reversed or attenuated.[11][13]
-
Use of Analogs : Employ analogs with different selectivity profiles. For instance, to test for Epac involvement, use an Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control.[7]
-
Biochemical Assays : Directly measure PKA activity in cell lysates after treatment to confirm on-target engagement.[4]
Troubleshooting Guides
Problem 1: High Variability or Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps & Recommendations |
| Compound Degradation | Ensure this compound is stored correctly (see storage table). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][9] Prepare fresh dilutions for each experiment from a validated stock.[14] |
| Inconsistent Cell Health or Density | Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure uniform seeding density.[9][14] Unhealthy or overly confluent cells may respond differently.[15] |
| Pipetting or Dilution Errors | Regularly calibrate pipettes. Prepare a master mix of the this compound dilution to minimize well-to-well variability.[9] Recalculate all dilutions to ensure accuracy.[8] |
| Variable Assay Timing | The kinetics of PKA activation and downstream effects can vary. Perform a time-course experiment to determine the optimal incubation time for your specific endpoint.[4][14] |
Problem 2: No Observable or Weak Effect After Treatment
| Possible Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Concentration | The effective concentration is highly cell-type dependent.[14] Perform a dose-response experiment (see protocol below) to determine the optimal concentration for your system. A typical starting range is 1 µM to 100 µM.[14] |
| Insufficient Incubation Time | Effects on gene expression may require hours, while acute effects on ion channels may occur in minutes.[15] Optimize the treatment duration for your specific assay. |
| High Endogenous PDE Activity | Although this compound is PDE-resistant, very high PDE levels can reduce its effective concentration.[4][7] Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX to maintain elevated cAMP signaling.[7][9] |
| Poor Cell Permeability | This compound is significantly more lipophilic and membrane-permeant than cAMP.[2][3] However, if permeability is a concern in your specific cell type, consider using the acetoxymethyl (AM) ester version, this compound-AM, which is a precursor that releases the active compound inside the cell.[16] |
| Degraded Compound | Purchase a fresh vial of the compound from a reputable supplier and verify its purity if possible (e.g., via HPLC).[7] |
Problem 3: Unexpected Cell Toxicity or Death
| Possible Cause | Troubleshooting Steps & Recommendations |
| Concentration is Too High | Excessive or prolonged PKA activation can lead to cell cycle arrest or apoptosis.[11] Determine the lowest effective concentration from your dose-response curve and perform a cell viability assay (e.g., MTT, see protocol below) to find the cytotoxic threshold in your model.[11][14] |
| Solvent Toxicity | Run a vehicle-only control at the highest concentration used in your experiment to ensure the solvent (e.g., DMSO) is not causing toxicity.[7][11] |
| Off-Target Effects | High concentrations can lead to significant off-target effects. Use a PKA inhibitor (e.g., Rp-cAMPS) to confirm if the toxicity is PKA-mediated.[11] |
| Compound Precipitation | Poor solubility or precipitation can cause inconsistent results and cytotoxicity.[11] Ensure the compound is fully dissolved before adding it to your cell culture. The sodium salt form generally has better aqueous solubility.[11] |
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the experimental system. The following table provides a summary of reported values.
| Parameter | Value | System / Context | Reference |
| EC₅₀ for PKA Activation | 360 nM | In vitro | [5][6] |
| EC₅₀ for PKA Activation | 1.5 µM | Sensory Neurons | [1][14] |
| Effective Concentration | 0 - 1000 µM | Inhibition of T-cell activation | [5] |
| Effective Concentration | 50 nM | Inhibition of protein release from insect haemocytes | [5] |
| Effective Concentration | 11 µM (IC₅₀) | Inhibition of P. falciparum proliferation | [2] |
Visualized Pathways and Workflows
Caption: this compound signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for inconsistent experimental results.
Key Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol is essential for determining the effective concentration range of this compound in your specific cellular model.[14]
-
Cell Seeding : Plate your cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[14]
-
Compound Preparation : Prepare serial dilutions of this compound in your cell culture medium. A common range to test is from 1 nM to 100 µM.
-
Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle-only" control well that contains the highest concentration of the solvent (e.g., DMSO) used.[11][14]
-
Incubation : Incubate the cells for a predetermined period (e.g., 15 minutes for acute signaling, 24 hours for gene expression) at 37°C in a humidified incubator.[14]
-
Downstream Analysis : After incubation, lyse the cells and perform your desired analysis, such as a PKA activity assay, Western blot for a downstream phosphorylated target (e.g., p-CREB), or a functional assay relevant to your research.[14]
Protocol 2: MTT Assay for Assessing Cell Viability
This protocol helps determine if the concentrations of this compound used are cytotoxic.[11]
-
Cell Treatment : Seed and treat cells with a range of this compound concentrations as described in the dose-response protocol. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[11]
-
Incubation : Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition : Add MTT solution (typically 5 mg/mL stock) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement : Read the absorbance at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance compared to the vehicle control indicates reduced cell viability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound-AM BIOLOG Life Science Institute [biolog.de]
Sp-8-Br-cAMPS cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-8-Br-cAMPS, with a focus on addressing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent protein kinase A (PKA).[1] By binding to the regulatory subunits of PKA, this compound causes the release and activation of the catalytic subunits, which then phosphorylate downstream target proteins.
Q2: Why am I observing high levels of cytotoxicity with this compound, especially at high concentrations?
High concentrations of this compound can lead to cytotoxicity primarily through the prolonged and excessive activation of Protein Kinase A (PKA).[2] This sustained PKA activation can trigger downstream signaling cascades that may result in cell cycle arrest or apoptosis (programmed cell death).[2] The cytotoxic effects are highly dependent on the cell type and the specific experimental conditions.
Q3: What are the typical working concentrations for this compound and when should I be concerned about cytotoxicity?
Typical working concentrations for this compound in cell culture experiments range from 10 µM to 200 µM.[3] Cytotoxicity can become a significant concern at concentrations above 100 µM, although this threshold can vary considerably between different cell lines.[3] Some studies have reported using concentrations up to 1000 µM (1 mM) for specific applications, but this requires careful monitoring of cell viability.[3]
Q4: How does the stability of this compound compare to other cAMP analogs like 8-Br-cAMP?
This compound is significantly more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP, compared to 8-Br-cAMP.[4] This metabolic stability ensures a more sustained activation of PKA in long-term experiments.[4] While 8-Br-cAMP is more lipophilic and membrane-permeant than cAMP, it is still slowly metabolized by PDEs, which can lead to the formation of off-target metabolites.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death observed even at low to moderate concentrations. | The cell line is particularly sensitive to PKA activation. | Perform a dose-response curve to determine the precise IC50 for cytotoxicity in your specific cell line. Start with a lower concentration range (e.g., 1-50 µM). |
| The compound has degraded or is impure. | Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions and filter-sterilize. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell seeding density or health. | Standardize cell seeding protocols. Ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. For time-course experiments, ensure accurate timing for each data point. | |
| Unexpected or off-target effects observed. | Activation of other signaling pathways. | Use a PKA-specific inhibitor (e.g., Rp-8-Br-cAMPS) as a negative control to confirm that the observed effect is PKA-dependent. |
| The solvent (e.g., DMSO) is causing cytotoxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced effects. |
Quantitative Data
Note: Direct IC50 values for this compound cytotoxicity are limited in the literature. The data for 8-Br-cAMP, a structurally similar analog, is provided as a reference. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.
Table 1: Cytotoxicity of 8-Br-cAMP in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| Eca-109 | Esophageal Cancer | ~20 (induces apoptosis) | 24 and 48 hours | Not Specified |
| TNBC cell lines | Triple-Negative Breast Cancer | >1000 (growth inhibition) | Not Specified | MTT Assay |
| HepG2 | Hepatocellular Carcinoma | Not specified (apoptosis observed) | 48 hours | PI Staining |
| Bel-7402 | Hepatocellular Carcinoma | Not specified (apoptosis observed) | 48 hours | PI Staining |
Table 2: General Concentration Ranges and Stability of cAMP Analogs
| Compound | Typical Working Concentration | Metabolic Stability | Key Characteristics |
| This compound | 10 - 200 µM | High (resistant to PDEs) | Potent PKA activator, metabolically stable.[4] |
| 8-Br-cAMP | 100 µM - 1 mM | Moderate (slowly metabolized by PDEs) | Cell-permeable, but can have off-target effects from metabolites.[5] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 1 µM to 1000 µM. Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Detecting Apoptosis using Annexin V-FITC Staining
This protocol describes the detection of apoptosis induced by high concentrations of this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (suspension or adherent)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., a concentration determined to be cytotoxic from the MTT assay) for the desired time. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Adherent cells: Gently trypsinize the cells, collect them, and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve Sp-8-Br-cAMPS powder effectively
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution and use of Sp-8-Br-cAMPS powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-8-bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] It functions as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3] Its chemical modifications, including a bromine substitution and a sulfur atom in the cyclic phosphate (B84403) ring, confer two key properties: increased lipophilicity for enhanced cell membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cAMP.[1][4][5] This resistance to degradation ensures a more stable and sustained activation of the PKA signaling pathway in experimental settings.[2]
Q2: What are the main advantages of using this compound over other cAMP analogs like 8-Br-cAMP?
While both are cell-permeable cAMP analogs, this compound offers the significant advantage of being resistant to degradation by phosphodiesterases.[1][5] This metabolic stability prevents the gradual loss of the compound's activity during longer incubation periods, avoiding potential side effects from metabolic byproducts.[5] This makes this compound a more reliable tool for studying the sustained effects of PKA activation.
Q3: How should I store this compound powder and its stock solutions?
For long-term stability, the lyophilized powder should be stored at -20°C.[1] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For short-term storage, stock solutions can be kept at -20°C for up to a month, while for longer-term storage (up to 6 months), -80°C is recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Powder is difficult to dissolve. | The chosen solvent has low solubility for this compound. | Refer to the solubility data table below and select a more appropriate solvent. Gentle warming to 37°C and vortexing or sonication can aid dissolution in aqueous buffers.[6] |
| Precipitate forms in the stock solution upon storage or after thawing. | The concentration of the stock solution exceeds its solubility limit at the storage temperature. The buffer composition is not optimal. | Prepare a less concentrated stock solution. If using an aqueous buffer, ensure the pH is within the neutral range (7.2-7.4).[2] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully redissolved, gently warming if necessary. |
| Inconsistent or no biological effect observed in experiments. | Degradation of the compound due to improper storage or handling (e.g., multiple freeze-thaw cycles). Incorrect concentration of the working solution. Low cell permeability in the specific cell type being used. | Prepare fresh stock solutions from powder and aliquot for single use. Verify the final concentration of your working solution. While this compound is generally cell-permeable, permeability can vary between cell types.[7] Consider increasing the concentration or incubation time. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Notes |
| DMF | 30 mg/mL | - |
| DMSO | 25 mg/mL | Use fresh, anhydrous DMSO as it can be hygroscopic.[8] |
| Ethanol | 0.5 mg/mL | Low solubility. |
| PBS (pH 7.2) | 10 mg/mL | Gentle warming and vortexing may be required for complete dissolution.[6] |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
1. Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the entire contents of a pre-weighed vial).
-
Vortex briefly to mix and ensure the powder is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. Preparation of a Working Solution in Aqueous Buffer for Cell Culture
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in a sterile, serum-free cell culture medium or an appropriate aqueous buffer (e.g., PBS or HBSS).
-
Mix thoroughly by gentle inversion or pipetting.
-
Apply the working solution to your cells immediately.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for dissolving this compound powder.
References
Technical Support Center: Sp-8-Br-cAMPS and Phosphodiesterases
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Sp-8-Br-cAMPS on phosphodiesterases (PDEs). The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and data summaries to assist in accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary on-target effect is the potent activation of cAMP-dependent Protein Kinase A (PKA).[1] It is designed to mimic endogenous cAMP, leading to the activation of downstream signaling pathways regulated by PKA. The EC50 for PKA activation by this compound has been reported to be 360 nM.[1]
Q2: Does this compound have known off-target effects on phosphodiesterases (PDEs)?
Yes, while this compound is primarily a PKA activator, the broader class of Sp-cAMPS analogs are known to act as competitive inhibitors of certain phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[2][3] This dual action can complicate experimental results, as the observed cellular effects may stem from both direct PKA activation and indirect effects from elevated intracellular cAMP levels due to PDE inhibition.
Q3: Which specific PDE isoforms are likely to be affected by this compound?
Based on data from the closely related compound Sp-cAMPS, isoforms from the PDE3 and PDE4 families are particularly susceptible to inhibition.[2] For instance, Sp-cAMPS has a reported inhibitory constant (Ki) of 47.6 µM for PDE3A.[3][4] It is crucial for researchers to consider the specific PDE isoforms expressed in their experimental model, as this will determine the extent of potential off-target effects.[2]
Q4: How can the off-target inhibition of PDEs by this compound impact my experimental results?
The unintended inhibition of PDEs can lead to several confounding outcomes:
-
Overestimation of PKA-specific effects: An observed biological response might be incorrectly attributed solely to PKA activation, when it is actually amplified by the accumulation of endogenous cAMP.[2]
-
Misinterpretation of signaling pathways: The global increase in cAMP can activate other cAMP effectors, such as Exchange Protein directly Activated by cAMP (Epac), leading to the misinterpretation of the signaling cascade.[2]
-
Inconsistent or variable results: The degree of PDE inhibition can vary depending on the concentration of this compound used and the specific PDE expression profile of the cell type, leading to variability in experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues related to the off-target effects of this compound in your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| 1. Observed effect is much stronger or occurs at a lower concentration than expected. | The effect is likely a combination of direct PKA activation by this compound and the elevation of endogenous cAMP due to PDE inhibition.[2] | A. Perform a dose-response curve: A very steep curve may suggest a dual mechanism of action.[2]B. Use a PKA inhibitor: Pre-treat cells with a specific PKA inhibitor (e.g., H89, KT5720). If the effect is only partially blocked, it suggests another mechanism, such as PDE inhibition, is at play.[2]C. Directly measure intracellular cAMP levels: A significant increase in cAMP upon treatment with this compound would confirm PDE inhibition.[2][3] |
| 2. Inconsistent results between different cell lines or tissues. | Different cell types have varying expression levels of PDE isoforms. The off-target effects of this compound will be more pronounced in cells that highly express susceptible PDEs (e.g., PDE3, PDE4).[2] | A. Characterize PDE expression: If possible, determine the expression profile of PDE isoforms in your experimental system (e.g., via qPCR or Western blot).B. Use selective PDE inhibitors as controls: Compare the effect of this compound to that of selective inhibitors for PDE3 (e.g., milrinone) and PDE4 (e.g., rolipram) to understand the contribution of inhibiting these specific isoforms.[5] |
| 3. Difficulty in attributing the observed effect solely to PKA activation. | The observed phenotype may be a result of the activation of other cAMP effectors (e.g., Epac) due to a global increase in cAMP caused by PDE inhibition.[2] | A. Use an Epac-specific agonist: Treat cells with an Epac-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it mimics the effect of this compound.B. Use a more specific PKA activator: Consider using other cAMP analogs with different off-target profiles to confirm that the observed effect is PKA-dependent.[4] |
Quantitative Data Summary
The following tables summarize the known on-target and potential off-target activities of Sp-cAMPS and its analogs. It is important to note the distinction between the compounds for accurate interpretation.
Table 1: On-Target PKA Activation
| Compound | Assay | Cell Type/System | EC50 |
| This compound | PKA Activation | - | 360 nM[1] |
| This compound-AM | PKA Activation | Sensory Neurons | 1.5 µM[3][4] |
Table 2: Off-Target PDE Inhibition (Data for related Sp-cAMPS compounds)
| Compound | Target | Assay | IC50 / Ki |
| Sp-cAMPS | PDE3A | Inhibition Assay | 47.6 µM (Ki)[3][4] |
| Sp-cAMPS | PDE10 GAF domain | Binding Assay | 40 µM (EC50)[3] |
Disclaimer: Researchers should perform their own in vitro assays to determine the specific inhibitory profile of this compound against the PDE isoforms relevant to their studies.
Experimental Protocols
Protocol 1: In Vitro PDE Activity Assay
This protocol allows for the direct measurement of the inhibitory effect of this compound on the activity of purified PDE enzymes.
Materials:
-
Purified recombinant PDE enzymes (various isoforms of interest)
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of this compound to be tested.
-
Initiate Reaction: Add [³H]-cAMP to the reaction mixture to a final concentration below the Km of the enzyme for cAMP.
-
Incubation: Incubate at 30°C for a predetermined time, ensuring less than 20% of the substrate is hydrolyzed.[2]
-
Terminate Reaction: Stop the reaction by boiling the samples for 1 minute.[2]
-
Convert 5'-AMP to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate for an additional 10 minutes at 30°C. This step dephosphorylates the [³H]-5'-AMP to [³H]-adenosine.[6]
-
Separate Substrate and Product: Add a slurry of anion-exchange resin (e.g., Dowex) to bind the negatively charged, unhydrolyzed [³H]-cAMP. Centrifuge to pellet the resin.[6]
-
Quantify Product: Transfer the supernatant containing the neutral [³H]-adenosine to a scintillation vial.
-
Measure Radioactivity: Add scintillation fluid and measure the radioactivity using a scintillation counter.[2]
-
Calculate IC50 Values: Plot the percentage of PDE inhibition versus the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Protocol 2: Cell-Based Assay to Differentiate PKA Activation from PDE Inhibition
This protocol uses a series of controls to distinguish the contribution of direct PKA activation and indirect effects of PDE inhibition by this compound on a cellular response.
Materials:
-
Cell line of interest
-
This compound
-
Selective PKA inhibitor (e.g., H89)
-
Selective PDE inhibitor for the isoform of interest (e.g., rolipram (B1679513) for PDE4)
-
Adenylate cyclase activator (e.g., forskolin)
-
Assay reagents to measure the desired cellular endpoint (e.g., Western blot for protein phosphorylation, reporter gene assay)
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Set up Experimental Groups:
-
Group A (Vehicle Control): Treat cells with the vehicle used to dissolve the compounds.
-
Group B (this compound): Treat cells with a range of concentrations of this compound.
-
Group C (PKA Inhibition Control): Pre-treat cells with a PKA inhibitor (e.g., H89) before adding this compound.
-
Group D (PDE Inhibition Control): Treat cells with a selective PDE inhibitor (e.g., rolipram).
-
Group E (Positive Control): Treat cells with an adenylate cyclase activator (forskolin) to elevate endogenous cAMP.
-
-
Treatment: Treat the cells for the desired duration.
-
Analysis: Measure the specific cellular endpoint for each group.
-
Interpretation:
-
If the effect of this compound is completely blocked by the PKA inhibitor (Group C), it is likely mediated by direct PKA activation.
-
If the PKA inhibitor only partially blocks the effect, and the selective PDE inhibitor (Group D) or forskolin (B1673556) (Group E) produces a similar effect to this compound, it suggests a significant contribution from PDE inhibition and subsequent elevation of endogenous cAMP.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of cyclic nucleotide phosphodiesterase isoforms in cAMP compartmentation following beta2-adrenergic stimulation of ICa,L in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cAMPS stability in culture media over time
Welcome to the technical support center for Sp-8-Br-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is to function as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The "Sp" designation refers to the stereochemistry at the phosphorus atom, which, along with the 8-bromo modification, confers high resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP.[1][4][5] This resistance leads to a sustained activation of PKA in experimental systems.
Q2: How does this compound compare to other cAMP analogs like 8-Br-cAMP?
This compound is significantly more resistant to enzymatic degradation by PDEs compared to 8-Br-cAMP.[1][5] While 8-Br-cAMP is more resistant to PDEs than native cAMP, it can still be slowly metabolized.[5] For long-term experiments where sustained PKA activation is required, this compound is often the preferred reagent to avoid potential metabolic side effects from the degradation products of other analogs.[5]
Q3: What is the recommended storage and handling for this compound?
-
Solid Form: As a crystalline solid, this compound is stable for at least 4 years when stored at -20°C.[6]
-
Stock Solutions: It is recommended to prepare stock solutions in an appropriate solvent, such as sterile water or DMSO.[7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8] Store stock solutions at -20°C or -80°C. Solutions in DMSO or DMF are relatively stable when stored frozen.[9] Aqueous solutions are more labile and should ideally be prepared fresh before use.[9]
Q4: What are the typical working concentrations for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is always recommended. However, concentrations ranging from the low micromolar to the low millimolar range have been reported in the literature. For example, an EC50 of 360 nM has been reported for PKA activation.[2][3]
Stability of this compound in Culture Media
Factors Influencing Stability:
-
Enzymatic Degradation: this compound is designed to be resistant to PDEs.[4][6]
-
Chemical Hydrolysis: Like all phosphate (B84403) esters, this compound can be subject to chemical hydrolysis, which is influenced by pH and temperature. Extreme pH values should be avoided.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by preparing single-use aliquots.[7][8]
For critical long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions (media, temperature, and duration) using a method like High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | [6] |
| Molecular Weight | 446.2 g/mol | [6] |
| Primary Target | Protein Kinase A (PKA) | [1][2][3] |
| EC₅₀ for PKA Activation | 360 nM | [2][3] |
| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlPBS (pH 7.2): 10 mg/ml | [6] |
| Storage (Solid) | ≥ 4 years at -20°C | [6] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C | [7][8] |
Table 2: Comparative Stability of cAMP Analogs
| Compound | Resistance to PDE Hydrolysis | Recommended for Long-Term Experiments | Reference(s) |
| cAMP | Low | No | [10][11] |
| 8-Br-cAMP | Moderate | With caution | [5][12] |
| This compound | High | Yes | [1][4][5] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Culture Media by HPLC
This protocol provides a framework for assessing the degradation of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Incubator at the desired temperature (e.g., 37°C)
-
HPLC system with a C18 reversed-phase column
-
Appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)
-
UV detector
Procedure:
-
Preparation of this compound solution: Prepare a solution of this compound in the cell culture medium at the desired working concentration.
-
Incubation: Aliquot the solution into multiple sterile tubes and incubate them at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples. Depending on the media components, protein precipitation may be necessary (e.g., by adding cold acetonitrile). Centrifuge to pellet any precipitate and transfer the supernatant for analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Use a suitable gradient elution method to separate this compound from any potential degradation products.
-
Data Analysis: Monitor the elution profile at a suitable UV wavelength (e.g., 264 nm).[6] Quantify the peak area corresponding to intact this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability profile and half-life under your experimental conditions.
Protocol 2: In Vitro PKA Kinase Activity Assay
This assay confirms the biological activity of your this compound solution.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
Method for detecting phosphorylation (e.g., phosphospecific antibody in an ELISA format, or ³²P-ATP and autoradiography)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a microplate or reaction tube, combine the purified PKA holoenzyme, the PKA substrate peptide, and the different concentrations of this compound. Include a no-agonist control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using your chosen method.
-
Data Analysis: Plot the measured signal (proportional to phosphorylation) against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological response | Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. | Use a fresh aliquot of this compound stock solution for each experiment. Verify the activity of the compound using a PKA activity assay. |
| Incorrect Concentration: Error in calculation or dilution. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Cell Health: Cells are unhealthy, senescent, or at an inappropriate confluency. | Ensure cells are healthy, within a low passage number, and at an optimal density for your experiment. | |
| High background or off-target effects | High Concentration: The concentration of this compound used may be too high, leading to non-specific effects or cytotoxicity. | Perform a dose-response curve to identify the lowest effective concentration. Conduct a cell viability assay (e.g., MTT or Trypan Blue) to assess cytotoxicity. |
| Contamination: Stock solutions or culture media may be contaminated. | Use sterile techniques for all solution preparations and cell culture manipulations. | |
| Inconsistent results between experiments | Variability in Reagent Preparation: Inconsistent preparation of this compound working solutions. | Prepare a master mix of the this compound working solution to add to all relevant wells/flasks in an experiment to ensure consistency. |
| Variability in Cell Conditions: Differences in cell passage number, confluency, or health between experiments. | Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. |
Visualizations
Caption: Signaling pathway of this compound leading to PKA activation.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biolog.de [biolog.de]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. biolog.de [biolog.de]
- 10. biolog.de [biolog.de]
- 11. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
Technical Support Center: Sp-8-Br-cAMPS and PKA Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low Protein Kinase A (PKA) activation with the synthetic activator Sp-8-Br-cAMPS.
Troubleshooting Guide: Low PKA Activation with this compound
Issue: Minimal or no detectable PKA activation after treatment with this compound.
This guide provides a systematic approach to identify and resolve common issues encountered during PKA activation experiments using this compound.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low PKA activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound is a cell-permeable analog of cyclic AMP (cAMP). It is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1] This resistance allows for a more sustained activation of PKA compared to endogenous cAMP. This compound activates PKA by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate downstream target proteins.
PKA Activation Signaling Pathway
Caption: The signaling pathway of PKA activation by this compound.
Q2: My this compound is not working. Could it have degraded?
Yes, improper storage or handling can lead to the degradation of this compound.[2]
-
Storage: The solid compound should be stored at -20°C, protected from light and moisture.[1]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent like sterile water or DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[1]
-
Working Solutions: Prepare fresh working solutions for each experiment.
Q3: What is a good starting concentration for this compound?
The optimal concentration is highly cell-type and context-dependent. A typical starting range for cell culture experiments is 1 µM to 100 µM.[3] It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for PKA activation in your specific system.
Q4: How long should I incubate my cells with this compound?
The incubation time required to observe a response varies significantly depending on the downstream endpoint being measured.
-
Phosphorylation events: Can often be detected within 15-30 minutes.[2]
-
Changes in gene expression or cell morphology: May require several hours to days.[4]
A time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) is recommended to determine the optimal incubation period for your specific assay.[2]
Q5: I'm still not seeing PKA activation. What else could be wrong?
Several other factors could be contributing to the lack of PKA activation:
-
High Basal cAMP Levels: If your cells have high endogenous levels of cAMP, the effect of exogenously added this compound may be masked. This can sometimes be caused by components in the cell culture serum. Consider serum-starving your cells for 4-24 hours before treatment.
-
Cell Health: Unhealthy or senescent cells may not respond appropriately to stimuli. Ensure your cells are in the logarithmic growth phase and have high viability.
-
Assay-Specific Issues: The method used to detect PKA activation may not be sensitive enough or could have technical issues. See the experimental protocols and troubleshooting sections below for more details.
Quantitative Data
Table 1: this compound and Related Compounds - Key Concentrations
| Compound | Parameter | Value | Cell Type/System |
| This compound | EC50 for PKA activation | 360 nM | In vitro |
| This compound-AM | EC50 for PKA activation | 1.5 µM | Sensory Neurons |
| 8-Br-cAMP | Typical Concentration | 100 µM | Various cell lines |
| Forskolin (for comparison) | Typical Concentration | 10 µM | Various cell lines |
Note: EC50 values can vary significantly between different cell types and experimental conditions. This table provides a general reference.
Experimental Protocols
Protocol 1: Dose-Response Experiment for PKA Activation by Western Blot
This protocol details how to determine the optimal concentration of this compound by measuring the phosphorylation of a known PKA substrate, such as CREB at Serine 133.
Experimental Workflow for Dose-Response Analysis
Caption: A typical workflow for a dose-response experiment.
Materials:
-
Healthy, sub-confluent cells in culture
-
This compound
-
Cell culture medium (serum-free for treatment)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133 and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound. On the day of the experiment, prepare serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Aspirate the growth medium and wash the cells once with PBS. Replace with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer with inhibitors to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal for each concentration. Plot the normalized values against the log of the this compound concentration to determine the EC50.
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol describes a general method for measuring PKA activity in cell lysates using a commercially available colorimetric or luminescent kinase activity assay kit.
Materials:
-
Cell lysates prepared as in Protocol 1
-
PKA Kinase Activity Assay Kit (containing PKA substrate, ATP, and detection reagents)
-
Microplate reader
Procedure:
-
Prepare Lysates: Treat cells with this compound at the desired concentration and for the optimal time. Prepare cell lysates as described in Protocol 1.
-
Follow Kit Instructions: Follow the manufacturer's protocol for the PKA kinase activity assay kit. A general workflow is as follows:
-
Add cell lysate to wells pre-coated with a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 90 minutes).
-
Stop the reaction and add a phospho-specific antibody.
-
Add a labeled secondary antibody and the detection substrate.
-
Read the signal (absorbance or luminescence) on a microplate reader.
-
-
Data Analysis: Quantify PKA activity based on the signal generated, often by comparing to a standard curve of purified active PKA provided in the kit.
Troubleshooting Western Blots for Phosphorylated Proteins
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low abundance of phosphorylated protein | Increase the amount of protein loaded per lane (up to 50 µg). Enrich for your protein of interest using immunoprecipitation. |
| Inefficient primary antibody | Use an antibody specifically validated for Western blotting of the phosphorylated target. Optimize antibody concentration. | |
| Dephosphorylation during sample preparation | Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[5] | |
| High Background | Blocking agent contains phosphoproteins | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk, as milk contains casein, a phosphoprotein.[5][6] |
| Non-specific antibody binding | Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations. | |
| Inconsistent Results | Uneven protein loading | Carefully perform protein quantification and ensure equal loading in all lanes. Normalize the phosphorylated protein signal to the total protein signal.[6] |
| Variable transfer efficiency | Ensure proper gel-to-membrane contact and optimize transfer conditions (time and voltage) for your protein of interest. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Sp-8-Br-cAMPS and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sp-8-Br-cAMPS in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its principal mechanism of action is to activate cAMP-dependent Protein Kinase A (PKA).[1][2] By mimicking endogenous cAMP, this compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These subunits then phosphorylate downstream target proteins, initiating various cellular signaling cascades. This compound is more resistant to degradation by phosphodiesterases (PDEs) than cAMP, resulting in a more sustained activation of PKA.[3][4]
Q2: Can this compound affect cell viability?
Yes, the activation of the PKA signaling pathway by this compound can have significant, cell-type dependent effects on cell proliferation and survival. Depending on the cellular context, PKA activation can lead to cell cycle arrest, differentiation, or apoptosis, all of which would result in a decrease in viable cell number over time.[5] Conversely, in some cancer cells, PKA activation has been shown to promote resistance to glucose starvation and anoikis, potentially increasing survival under stress conditions.
Q3: Does this compound directly interfere with common cell viability assay reagents?
Currently, there is limited direct evidence in the scientific literature to suggest that this compound chemically interferes with the core components of common cell viability assays.
-
Tetrazolium-based assays (MTT, XTT, WST-1): These assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. While some compounds can directly reduce tetrazolium salts, there is no specific data indicating this compound does so. However, PKA activation can modulate cellular metabolism, which could indirectly affect the rate of tetrazolium reduction.[6][7][8]
-
Luminometry-based assays (CellTiter-Glo®): This assay quantifies ATP levels using a luciferase-luciferin reaction. While some compounds can directly inhibit or activate luciferase, there are no specific reports of this compound having this effect. PKA activation can influence cellular ATP levels by altering metabolic pathways.[7]
Therefore, any observed interference is more likely to be biological (i.e., a true effect on cell metabolism and viability) rather than a direct chemical interaction with the assay reagents.
Q4: What are the recommended working concentrations for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. Generally, concentrations in the range of 10 µM to 200 µM are used in cell culture experiments.[5] However, cytotoxicity may become a concern at concentrations above 100 µM in some cell lines. It is strongly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in conjunction with cell viability assays.
Issue 1: Unexpected Decrease in Cell Viability Signal
Possible Cause 1: True Cytotoxic or Anti-proliferative Effect
This compound, through sustained PKA activation, can induce apoptosis or cell cycle arrest in a variety of cell types.[5] This is a genuine biological effect and not an assay artifact.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use an orthogonal method to detect apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
-
Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry to determine if this compound is causing cell cycle arrest.
-
Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to characterize the anti-proliferative or cytotoxic effects.
-
PKA-Dependence: To confirm the effect is mediated by PKA, use a PKA inhibitor, such as Rp-8-Br-cAMPS, in a co-treatment experiment. The reversal of the viability decrease by the inhibitor would support a PKA-dependent mechanism.[9]
-
Possible Cause 2: Altered Cellular Metabolism
PKA activation can significantly alter cellular metabolism, including glycolysis, gluconeogenesis, and lipid metabolism.[6][7][8][10] This can affect the readout of metabolic assays without necessarily causing cell death.
-
Troubleshooting Steps:
-
Use an ATP-based Assay: Assays like CellTiter-Glo® measure ATP levels, which can be a more direct indicator of cell viability than reductase activity. Compare the results from a tetrazolium-based assay with an ATP-based assay.
-
Measure Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or TMRM to assess changes in mitochondrial health, as this is often linked to the reductase activity measured in tetrazolium assays.
-
Direct Cell Counting: Use a non-enzymatic method to determine cell number, such as Trypan Blue exclusion or an automated cell counter, to verify if the decrease in signal corresponds to a decrease in cell number.
-
Issue 2: Inconsistent or High Variability in Results
Possible Cause 1: Compound Instability or Degradation
Although more stable than cAMP, improper storage or handling of this compound can lead to degradation.
-
Troubleshooting Steps:
Possible Cause 2: Off-Target Effects
At high concentrations, this compound may have off-target effects, including the modulation of other cyclic nucleotide-binding proteins like Epac (Exchange Protein Directly Activated by cAMP) or inhibition of certain phosphodiesterases.[11]
-
Troubleshooting Steps:
-
Use a PKA Antagonist: As mentioned previously, co-treatment with Rp-8-Br-cAMPS can help to confirm that the observed effects are PKA-mediated.
-
Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Possible Cause 3: Absorbance Interference (Tetrazolium Assays)
This compound has absorbance maxima at 212 nm and 264 nm.[12] While this is outside the typical reading wavelengths for formazan products (450-570 nm), high concentrations of the compound or its degradation products could potentially interfere.
-
Troubleshooting Steps:
-
Include a "Compound Only" Control: In your assay plate, include wells with culture medium and this compound at the highest concentration used in your experiment, but without cells. Add the assay reagent and read the absorbance. Subtract this background absorbance from your experimental values.
-
Wash Step: Before adding the tetrazolium reagent, consider gently washing the cells with fresh medium or PBS to remove any residual this compound. Note that this may not be feasible for all assay protocols or for non-adherent cells.
-
Data Presentation
Table 1: Summary of Potential this compound Effects on Cell Viability Assays
| Assay Type | Principle | Potential Interference/Effect of this compound | Recommended Controls |
| MTT, XTT, WST-1 | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Biological: Altered metabolic rate due to PKA activation. Chemical: Unlikely, but absorbance interference at high concentrations is possible. | - "Compound only" control- Orthogonal viability assay (e.g., ATP-based)- PKA inhibitor co-treatment |
| CellTiter-Glo® | Quantification of ATP via luciferase reaction | Biological: Altered cellular ATP levels due to PKA-mediated metabolic changes. Chemical: Unlikely, no direct evidence of luciferase modulation. | - Orthogonal viability assay (e.g., tetrazolium-based)- Direct cell counting- PKA inhibitor co-treatment |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for cytotoxicity, PKA inhibitor co-treatment).
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.
WST-1 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate for 0.5-4 hours at 37°C.
-
Absorbance Reading: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in an opaque-walled 96-well plate.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a luminometer.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Protein Kinase A Activation Promotes Cancer Cell Resistance to Glucose Starvation and Anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase A - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
preventing Sp-8-Br-cAMPS precipitation in aqueous buffers
Welcome to the technical support center for Sp-8-Br-cAMPS. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For most biological experiments, sterile, nuclease-free water is the recommended solvent for preparing high-concentration stock solutions of the salt forms of this compound, such as the sodium salt.[1] If you encounter solubility issues, a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the compound, which can then be diluted with your aqueous buffer.[1][2][3] However, it is critical to ensure that the final DMSO concentration is not toxic to your cells, typically less than 0.5%.[1]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2:
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability.[1][4]
-
Stock Solutions: Prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[1][2] Aqueous stock solutions are generally stable for up to one month at -20°C.[1] Stock solutions prepared in anhydrous DMSO or DMF should also be stored frozen at -20°C to -80°C.[5]
Q3: Can I autoclave my buffer after adding this compound?
A3: No, it is not recommended to autoclave solutions containing this compound. The high temperatures can lead to the degradation of the compound.[1]
Q4: What are the typical working concentrations for this compound?
A4: The effective concentration can vary depending on the cell type and specific experimental conditions. A common starting range for Protein Kinase A (PKA) activation in cell culture is 10-100 µM.[1] However, some studies have used concentrations up to 1000 µM (1 mM) with careful monitoring.[3][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][2]
Troubleshooting Guide
Issue: Precipitate observed in the this compound solution upon preparation or during an experiment.
This guide will help you identify the potential cause of precipitation and provide solutions to resolve the issue.
Potential Cause 1: Poor Solubility
-
Observation: The compound does not fully dissolve when added to the aqueous buffer, or a precipitate forms immediately.
-
Troubleshooting Steps:
-
Verify the Salt Form: Ensure you are using a salt form of this compound (e.g., sodium salt), which is more soluble in aqueous solutions than the free acid form.[1]
-
Use an Appropriate Solvent: If direct dissolution in an aqueous buffer is problematic, first dissolve the compound in a small amount of DMSO and then dilute it with your buffer.[1][2]
-
Check Concentration: You may be exceeding the solubility limit of this compound in your specific buffer. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Ensure Thorough Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to room temperature or brief sonication can also aid dissolution.[1]
-
Potential Cause 2: Improper pH
-
Observation: The solution is clear initially but becomes cloudy or forms a precipitate over time.
-
Troubleshooting Steps:
-
Measure Buffer pH: Check the pH of your buffer. The solubility of this compound can be pH-dependent.
-
Adjust pH: Ensure the pH of your buffer is within the optimal range for your experiment and for the stability of the compound. A physiological pH of around 7.2 to 7.4 is generally a good starting point.[1][4]
-
Potential Cause 3: Incompatible Buffer Components
-
Observation: Precipitation occurs specifically when this compound is added to a complex buffer or cell culture medium.
-
Troubleshooting Steps:
-
Simplify the Buffer: Test the solubility of this compound in a simpler buffer system (e.g., sterile water or a basic saline solution) first to rule out interactions with specific components.[1]
-
Review Buffer Composition: High concentrations of certain salts or other additives in your buffer could potentially reduce the solubility of this compound.
-
Potential Cause 4: Improper Storage or Degradation
-
Observation: A previously clear stock solution appears cloudy or contains a precipitate after storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that your stock solutions have been stored at the correct temperature (-20°C or -80°C) and protected from light.[2][4]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Always aliquot stock solutions into smaller, single-use volumes.[1][7]
-
Prepare Fresh Solutions: If degradation is suspected, it is best to prepare a fresh stock solution.[7]
-
Potential Cause 5: Bacterial Contamination
-
Observation: The solution appears cloudy, and the cloudiness may increase over time, even at room temperature.
-
Troubleshooting Steps:
-
Use Sterile Technique: Always use sterile water or buffers and sterile containers when preparing your solutions.
-
Filter Sterilization: For cell culture applications, it is recommended to filter the stock solution through a 0.22 µm sterile syringe filter.[1]
-
Data Presentation
Table 1: Solubility of this compound and a Related Analog in Various Solvents.
| Compound | Solvent | Concentration | Reference |
| This compound (sodium salt) | PBS (pH 7.2) | 10 mg/mL | [4] |
| DMF | 30 mg/mL | [4] | |
| DMSO | 25 mg/mL | [4] | |
| Ethanol | 0.5 mg/mL | [4] | |
| 8-Br-cAMP | Water | 100 mg/mL | [8] |
| PBS (pH 7.2) | ≤ 7.4 mM | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound (Sodium Salt)
Materials:
-
This compound (sodium salt) (Formula Weight: 446.2 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Weigh the Compound: Accurately weigh out 4.46 mg of this compound (sodium salt) and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube.
-
Dissolve the Compound: Close the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to room temperature can be applied.
-
(Optional) Sterilization: If the stock solution is intended for use in cell culture, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: PKA Kinase Activity Assay
This protocol provides a general framework for an in vitro assay to measure the activation of PKA by this compound.
Materials:
-
This compound stock solution
-
Purified PKA holoenzyme
-
PKA substrate peptide
-
ATP
-
Kinase assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).[9]
-
Create a serial dilution of this compound to test a range of concentrations (e.g., 0.1 µM to 100 µM).[9]
-
Prepare a stock solution of the PKA substrate peptide.
-
Prepare a working solution of ATP in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PKA holoenzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.[2]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[2]
-
Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ELISA-based with a phosphospecific antibody or radioactivity measurement if using [γ-³²P]ATP).
-
Data Analysis: Plot the signal (e.g., absorbance) as a function of the this compound concentration to determine the EC₅₀ for PKA activation.
Visualizations
Caption: PKA signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biolog.de [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
addressing lot-to-lot variability of Sp-8-Br-cAMPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the potential lot-to-lot variability of Sp-8-Bromo-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS). The following troubleshooting guides and FAQs will help ensure experimental consistency and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] It is designed to be a potent activator of cAMP-dependent Protein Kinase A (PKA).[2][3] Its chemical modifications, a bromine substitution and an exocyclic sulfur, make it more lipophilic for better membrane permeability and more resistant to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP or 8-Br-cAMP.[1][4][5] This resistance allows for more sustained activation of the PKA signaling pathway.
Q2: What are the potential causes of lot-to-lot variability in this compound? Lot-to-lot variability in a synthetic small molecule like this compound can stem from several factors during manufacturing and purification. These may include:
-
Purity Levels: Minor differences in the final purity percentage (e.g., 98% vs. 99.5%) can alter the effective concentration of the active compound.
-
Impurities: The nature of trace impurities or residual starting materials could differ between batches, potentially causing off-target effects.
-
Salt Form and Hydration: Variations in the salt form (e.g., sodium salt) or the state of hydration can affect the formula weight, leading to inaccuracies when preparing stock solutions based on mass.
-
Degradation Products: Improper storage or handling during shipping or at the supplier's facility can lead to the presence of degradation products that may have reduced activity or inhibitory effects.
Q3: How can lot-to-lot variability impact my experimental results? Inconsistent product lots can significantly compromise experimental reproducibility. Key impacts include:
-
Shifting Potency: The effective concentration required to achieve a desired biological effect (e.g., the EC50) may vary, leading to inconsistent dose-response curves.
-
Variable Downstream Effects: The magnitude of downstream signaling events, such as substrate phosphorylation or gene expression changes, may differ between lots.
-
Altered Specificity: The presence of impurities could lead to unexpected off-target effects, complicating data interpretation. For instance, effects may be observed on pathways other than the intended PKA or Epac pathways.[6][7]
Q4: How can I test a new lot of this compound to ensure consistency? Before using a new lot in critical experiments, it is highly recommended to perform a validation experiment. The most effective method is to run a side-by-side comparison with a previous, well-characterized lot ("gold standard"). A dose-response experiment should be conducted, measuring a reliable downstream marker of PKA activation (e.g., phosphorylation of CREB or VASP) to compare the EC50 values of the old and new lots.[8]
Q5: What are the key downstream targets of this compound I should be aware of? The primary target of this compound is PKA.[2][3] However, like cAMP itself, it can also activate Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the Rap GTPases.[6][8][9] While this compound is a potent PKA agonist, its effects on Epac should be considered, especially at higher concentrations.[7] To dissect the specific pathway involved, researchers can use specific inhibitors or activators for PKA and Epac.
Q6: What are the recommended storage and handling procedures for this compound? Proper storage is critical to maintaining the stability and activity of this compound.
-
Solid Form: As a solid, the compound should be stored at -20°C, protected from light and moisture.[1][10] It is stable for years under these conditions.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like sterile water or DMSO.[1][11] It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[11][12]
-
Working Dilutions: Prepare fresh working dilutions in your culture medium or buffer immediately before each experiment.[10]
Signaling Pathway and Validation Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. biolog.de [biolog.de]
- 6. mdpi.com [mdpi.com]
- 7. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for PKA Activation: Sp-8-Br-cAMPS vs. 8-Br-cAMP
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the activation of Protein Kinase A (PKA) is a pivotal event, governing a vast array of physiological processes. Cyclic adenosine (B11128) monophosphate (cAMP) analogs are indispensable tools for dissecting these pathways. Among the most prominent are Sp-8-Br-cAMPS and 8-Br-cAMP, both potent activators of PKA. This guide provides an objective, data-driven comparison of these two critical research compounds, offering insights into their respective potencies, metabolic stabilities, and isozyme selectivities to aid in experimental design and interpretation.
At a Glance: Key Differences and Performance Metrics
This compound and 8-Br-cAMP, while structurally similar, exhibit key distinctions that influence their utility in experimental settings. The primary difference lies in the modification at the phosphate (B84403) group: this compound possesses a phosphorothioate (B77711) substitution, which confers significant resistance to hydrolysis by phosphodiesterases (PDEs). This enhanced metabolic stability generally leads to a more sustained activation of PKA in cellular systems.
Quantitative Comparison of PKA Activation Potency
The efficacy of a PKA activator is paramount. The half-maximal effective concentration (EC50) is a critical measure of potency, with lower values indicating higher potency. Experimental data reveals nuances in how each compound interacts with the two major PKA isozymes, PKA type I (RI) and type II (RII).
| Compound | PKA Isozyme | EC50 (nM) |
| This compound | Not Specified | 360[1] |
| 8-Br-cAMP | RIα | 81[2] |
| RIIβ | 184[2] |
Note: The available data for this compound does not specify the PKA isozyme tested.
Based on available data, 8-Br-cAMP demonstrates a higher potency for both PKA isozymes compared to the reported EC50 for this compound, with a notable preference for the RIα isozyme[2].
Delving Deeper: Mechanism of Action and Metabolic Fate
Both this compound and 8-Br-cAMP mimic the action of endogenous cAMP. They bind to the regulatory subunits of the PKA holoenzyme, inducing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues.
A crucial point of divergence is their susceptibility to phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP and terminating its signal. The phosphorothioate modification in this compound renders it significantly more resistant to hydrolysis by PDEs compared to 8-Br-cAMP[3]. While 8-Br-cAMP is more resistant to PDEs than native cAMP, it is still slowly metabolized[3]. This difference in metabolic stability means that this compound can provide a more sustained level of PKA activation in intact cells, a critical consideration for long-term experiments.
Comparative Susceptibility to Phosphodiesterase Hydrolysis
While direct comparative kinetic data (kcat/Km) for the hydrolysis of this compound by various PDE isoforms is limited, the Michaelis constant (Km) indicates the affinity of the enzyme for the substrate. A higher Km suggests lower affinity.
| PDE Isoform | 8-Br-cAMP Km (µM) |
| PDE1A | 32.8 |
| PDE1B | 63.6 |
| PDE1C | 18.0 |
| PDE2A | 38.7 |
| PDE4D | 54.4 |
| PDE5A | 23.4 |
| PDE6 | 68.8 |
| PDE9A | 5.99 |
| PDE10A | 4.83 |
Data compiled from a study by Bender et al. (2006) as presented in a comparative table.[4]
The data indicates that 8-Br-cAMP is a substrate for a wide range of PDEs. In contrast, Sp-cAMPS analogs are generally considered poor substrates and often act as competitive inhibitors of PDEs[3].
PKA Isozyme Selectivity: A Matter of Specificity
PKA exists as two major types, Type I (PKA-I) and Type II (PKA-II), which differ in their regulatory subunits (RI and RII respectively). These isozymes exhibit distinct tissue distribution and subcellular localization, leading to differential regulation of cellular functions. Therefore, the ability of a cAMP analog to selectively activate one isozyme over the other is a valuable experimental attribute.
Studies have shown that C8-substituted cAMP analogs, such as 8-Br-cAMP, tend to selectively activate the PKA-I isozyme[2]. The EC50 values presented earlier support this, showing a more than two-fold preference of 8-Br-cAMP for RIα over RIIβ[2]. The isozyme selectivity of this compound has not been as extensively characterized in direct comparative studies. However, the modification at the Sp-position can influence interactions with the cAMP binding domains of the regulatory subunits, and different Sp-analogs have been shown to exhibit varying degrees of isozyme selectivity.
Experimental Protocols: How to Measure PKA Activation
Accurate and reproducible measurement of PKA activation is crucial for interpreting experimental results. Two common methods are the radioactive filter binding assay and the fluorescence polarization assay.
In Vitro PKA Kinase Activity Assay (Radioactive)
This classic method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide.
Protocol Outline: [5][6][7][8][9]
-
Reaction Setup: Prepare a reaction mixture containing a kinase buffer, a known amount of purified PKA catalytic subunit, and a PKA-specific substrate peptide (e.g., Kemptide).
-
Activator Addition: Add varying concentrations of either this compound or 8-Br-cAMP to the reaction tubes.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide using a scintillation counter.
-
Analysis: Plot the quantified activity against the log of the agonist concentration to determine the EC50 value.
Fluorescence Polarization (FP) Based PKA Activation Assay
This non-radioactive, high-throughput method measures the dissociation of the PKA holoenzyme upon activator binding.
Protocol Outline: [2][10][11][12][13]
-
Assay Principle: In the absence of an activator, a fluorescently labeled PKA inhibitor peptide (tracer) is unbound and tumbles rapidly, resulting in low fluorescence polarization. Upon addition of a cAMP analog, the PKA holoenzyme dissociates, releasing the catalytic subunits which then bind to the tracer. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization.
-
Reagent Preparation: Prepare a solution containing the PKA holoenzyme and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of this compound or 8-Br-cAMP to the wells of a microplate.
-
Reaction Initiation: Add the PKA holoenzyme/tracer mixture to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the agonist concentration to determine the EC50.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 8-Br-cAMP depends critically on the specific experimental goals.
-
For high potency and studies where PKA-I selectivity is desired, 8-Br-cAMP is an excellent choice. Its lower EC50 values suggest that it can be used at lower concentrations to achieve robust PKA activation. However, its susceptibility to PDE-mediated hydrolysis should be considered, especially in long-term cell-based assays.
-
For experiments requiring sustained PKA activation and minimal interference from phosphodiesterases, this compound is the superior option. Its resistance to hydrolysis ensures a more stable and prolonged signaling event, which is advantageous for studying downstream effects such as gene transcription or long-term cellular responses.
Ultimately, a thorough understanding of the distinct properties of these two powerful PKA activators will empower researchers to design more precise and insightful experiments, leading to a deeper understanding of the multifaceted roles of PKA signaling in health and disease.
References
- 1. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA kinase assay with radiolabeled ATP [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. rsc.org [rsc.org]
Sp-8-Br-cAMPS vs. Forskolin: A Comparative Guide to Efficacy in cAMP Signaling Pathway Activation
For researchers, scientists, and drug development professionals, the precise modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is fundamental to experimental design. This guide provides an objective comparison of two widely used activators, Sp-8-Br-cAMPS and forskolin (B1673556), focusing on their efficacy, mechanisms of action, and supporting experimental data to inform the selection of the appropriate tool for specific research needs.
Differentiated Mechanisms of Action
The primary distinction between this compound and forskolin lies in their respective points of intervention within the cAMP signaling cascade.[1] This compound is a cell-permeable cAMP analog that is resistant to degradation by phosphodiesterases (PDEs).[1] It functions as a direct activator of Protein Kinase A (PKA), the principal downstream effector of cAMP, thereby bypassing the endogenous synthesis of cAMP.[1]
In contrast, forskolin , a labdane (B1241275) diterpene isolated from Coleus forskohlii, directly activates most isoforms of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP.[1] This leads to an elevation of intracellular cAMP levels, which subsequently activates PKA and other cAMP-sensitive effector proteins.[1]
This mechanistic divergence is critical for experimental interpretation. This compound is the preferred tool for investigating the specific downstream consequences of PKA activation, isolated from the regulatory complexities of adenylyl cyclase.[1] Conversely, forskolin is employed to study the entire, intact cAMP signaling pathway, including the modulation of adenylyl cyclase itself.[1]
Quantitative Efficacy Comparison
The efficacy of these two compounds is assessed through different primary endpoints due to their distinct mechanisms. The following table summarizes key quantitative data, with the important caveat that the values are derived from different experimental systems and are not from a single head-to-head comparative study.
| Parameter | This compound | Forskolin |
| Primary Molecular Target | Protein Kinase A (PKA) | Adenylyl Cyclase |
| EC50 for Target Activation | 360 nM (for PKA activation)[2][3] | 4-10 µM (for direct adenylyl cyclase activation)[4][5][6] |
| EC50 for Cellular Response | Varies by endpoint (e.g., pM to µM range for downstream effects)[7] | Varies by endpoint and context (e.g., 22 nM for potentiation of isoproterenol (B85558) response)[8] |
| Effect on Intracellular cAMP | No direct effect on cAMP synthesis[1] | Increases intracellular cAMP levels[1] |
| Susceptibility to PDEs | Resistant[1] | Not applicable (stimulates cAMP production) |
Signaling Pathway Intervention Points
The following diagram illustrates the distinct points of action for this compound and forskolin within the cAMP signaling pathway.
Experimental Protocols
Adenylyl Cyclase Activation Assay for Forskolin
This protocol outlines a cell-based assay to determine the dose-dependent activation of adenylyl cyclase by forskolin.
Materials:
-
HEK293 cells or a suitable alternative cell line
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Forskolin stock solution (in DMSO)
-
A commercial cAMP assay kit (e.g., HTRF, ELISA)
-
384-well assay plates
-
A plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Plate cells in a 384-well plate at a density that allows for optimal performance of the cAMP assay and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of forskolin in an appropriate assay buffer. A typical concentration range is from 1 nM to 100 µM. A vehicle control (DMSO) should be included.
-
Cell Treatment: Replace the culture medium with the forskolin dilutions or the vehicle control and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the selected cAMP assay kit.[1]
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the forskolin concentration. Fit the data using a sigmoidal dose-response curve to calculate the EC50 value.[1]
PKA Activity Assay for this compound
This protocol describes an in vitro kinase assay to measure the dose-dependent activation of PKA by this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
A specific PKA substrate peptide (e.g., Kemptide)
-
Kinase assay buffer
-
ATP solution
-
A phospho-specific antibody that recognizes the phosphorylated PKA substrate
-
An HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well microplates
-
A microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the purified PKA holoenzyme and the PKA substrate peptide to each well.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 100 pM to 10 µM) or a buffer control to the wells.
-
Kinase Reaction: Start the phosphorylation reaction by adding ATP to each well. Incubate the plate at 30°C for 30 to 60 minutes.
-
Detection:
-
Wash the plate and add the phospho-specific primary antibody, followed by incubation.
-
After another wash step, add the HRP-conjugated secondary antibody and incubate.
-
Add the TMB substrate and stop the color development with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Sp-8-Br-cAMPS and Dibutyryl-cAMP in Cell-Based Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools to modulate the cyclic AMP (cAMP) signaling pathway is critical for generating reliable and reproducible data. This guide provides an objective, data-driven comparison of two widely used cell-permeable cAMP analogs: Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS) and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dibutyryl-cAMP).
Both compounds are employed to mimic the effects of endogenous cAMP, primarily through the activation of cAMP-dependent Protein Kinase A (PKA). However, their distinct mechanisms of action, metabolic fates, and specificities can profoundly influence experimental outcomes. This guide will explore these differences, supported by experimental data and detailed protocols, to facilitate the selection of the optimal reagent for your research.
At a Glance: Key Differences
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Direct PKA Activator | Prodrug; requires intracellular hydrolysis to cAMP |
| Metabolic Byproducts | None | Butyrate (B1204436) (potential Histone Deacetylase inhibitor)[1] |
| Resistance to PDEs | High; leads to sustained PKA activation[1] | Low; the resulting cAMP is susceptible to degradation by PDEs |
| Specificity | High; directly targets PKA[1] | Lower; potential for off-target effects from butyrate[1] |
| Cell Permeability | Good to Excellent | Excellent (due to lipophilic butyryl groups)[1] |
| Potency (PKA Activation) | High (EC50 of 360 nM)[2][3] | Lower (effective in the millimolar range)[1] |
Mechanism of Action: A Tale of Two Analogs
The fundamental difference between this compound and dibutyryl-cAMP lies in their mode of PKA activation.
Dibutyryl-cAMP (dbcAMP): The Prodrug Approach
Dibutyryl-cAMP is a lipophilic prodrug designed for enhanced membrane permeability. The two butyryl groups mask the hydrophilic portions of the cAMP molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave these butyryl groups.[1] This metabolic conversion yields two key molecules:
-
N6-monobutyryl-cAMP and subsequently native cAMP , which then activates PKA.
-
Free butyrate , a short-chain fatty acid with known biological activities, including the inhibition of histone deacetylases (HDACs). This can lead to significant off-target effects on gene expression.[1]
This indirect mechanism means the cellular response is contingent on the rate of hydrolysis, which can differ between cell types.
This compound: The Direct and Resistant Activator
In contrast, this compound is a direct activator of PKA. The critical modifications—a bromine atom at the 8th position of the adenine (B156593) ring and a sulfur atom in the cyclic phosphate (B84403) moiety—confer two key advantages. The bromine substitution enhances lipophilicity and cell permeability. The phosphorothioate (B77711) linkage makes the molecule highly resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes that break down endogenous cAMP.[1] This resistance to hydrolysis results in a more stable and sustained activation of PKA compared to the transient activation provided by the cAMP generated from dbcAMP.[1] Furthermore, because this compound does not require metabolic activation, it does not release potentially confounding byproducts like butyrate, thus offering higher specificity.[4]
Quantitative Data Summary
The following table summarizes findings from various cell-based assays, highlighting the differential effects and potencies of this compound and dibutyryl-cAMP.
| Assay Type | Cell Line | Compound | Concentration | Key Result | Reference |
| PKA Activation | - | This compound | EC50: 360 nM | Potent activator of PKA. | [2][3] |
| PKA Activation | - | Dibutyryl-cAMP | Millimolar (mM) range | Activates cAMP-dependent protein kinases. | [1] |
| CREB Phosphorylation | NIH 3T3 Cells | Dibutyryl-cAMP | Not specified | Fails to induce robust CREB phosphorylation at Ser-133 despite PKA activation. | [5][6] |
| Gene Regulation | PC12 Cells | Dibutyryl-cAMP | Not specified | Increased mRNA for choline (B1196258) acetyltransferase (ChAT) and VAChT ~4-fold. | [1] |
| Cell Proliferation | NIH 3T3 Cells | Dibutyryl-cAMP | Not specified | Inhibited cell proliferation. | [5] |
| Toxicity in vivo | Rat Spinal Cord Injury Model | Dibutyryl-cAMP | >10 mM | High doses produced functional deficits and tissue damage, suggesting butyrate toxicity. | [1] |
| Toxicity in vivo | Rat Spinal Cord Injury Model | 8-bromo-cAMP | 250 mM | High dose did not produce the deficits seen with dbcAMP, indicating the issue was not cAMP elevation alone. | [1] |
Signaling Pathway Activation
Both this compound and the active metabolite of dibutyryl-cAMP, cAMP, primarily exert their effects through the canonical cAMP signaling pathway. This involves the activation of PKA, which then phosphorylates downstream targets such as the transcription factor CREB (cAMP response element-binding protein). However, it is important to note that cAMP can also activate another effector, Epac (Exchange protein directly activated by cAMP), which mediates PKA-independent signaling. While Sp-cAMP analogs are generally considered more selective for PKA, the possibility of Epac activation should be considered, particularly at higher concentrations. The butyrate byproduct of dibutyryl-cAMP metabolism can independently influence gene expression through the inhibition of HDACs.
Experimental Protocols
Below are generalized protocols for common assays used to evaluate the effects of this compound and dibutyryl-cAMP. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: PKA-Mediated CREB Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated CREB in cell lysates following treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, PC12, or primary neurons) in 6-well plates and grow to 70-80% confluency.
-
Optional: To reduce basal signaling, serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.
-
Prepare stock solutions of this compound (e.g., 10 mM in water) and Dibutyryl-cAMP (e.g., 100 mM in water or DMSO).
-
Dilute the compounds in a serum-free medium to final working concentrations. Typical ranges are:
-
This compound: 1 µM - 100 µM
-
Dibutyryl-cAMP: 100 µM - 1 mM[1]
-
-
Remove the old medium and add the treatment medium. Include a vehicle-only control.
-
Incubate for 15-60 minutes at 37°C. A time-course experiment is recommended initially.
2. Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-CREB Ser133 and anti-total CREB).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensity and normalize the phospho-CREB signal to the total CREB signal.[1]
Protocol 2: Gene Expression Analysis (qPCR)
This protocol outlines the steps to measure changes in the expression of target genes.
1. Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as described in Protocol 1. Incubation times for gene expression studies are typically longer, ranging from 2 to 24 hours.
2. RNA Isolation:
-
After treatment, lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., based on silica (B1680970) column purification).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Perform the reverse transcription reaction in a thermal cycler according to the kit's protocol.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers for your gene of interest and a housekeeping gene, and nuclease-free water.
-
Add the synthesized cDNA to the reaction mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7]
Conclusion and Recommendations
The choice between this compound and dibutyryl-cAMP is highly dependent on the experimental context and the desired level of specificity.
-
For studies requiring a direct, sustained, and specific activation of PKA with minimal off-target effects, this compound is the superior choice. Its resistance to PDE degradation ensures a prolonged and stable activation of the cAMP signaling pathway, and it does not produce confounding metabolic byproducts.
-
Dibutyryl-cAMP can be a useful tool for achieving high intracellular concentrations of a cAMP-generating compound due to its excellent cell permeability. However, researchers must be cautious of its indirect mechanism of action and the potential for off-target effects mediated by its butyrate byproduct, particularly in experiments investigating gene expression and cell differentiation. When using dibutyryl-cAMP, it is advisable to include a butyrate-only control to account for these potential off-target effects.
For robust and unambiguous results in cell-based assays interrogating the cAMP-PKA pathway, the use of this compound is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PKA-Dependent Effects of Sp-8-Br-cAMPS
For researchers, scientists, and drug development professionals, the precise modulation and validation of the Protein Kinase A (PKA) signaling pathway are critical for robust experimental outcomes. Sp-8-Br-cAMPS is a widely used cell-permeable cyclic AMP (cAMP) analog designed to potently activate PKA. However, ensuring that the observed cellular effects are unequivocally mediated by PKA requires a systematic approach involving careful comparison with alternative activators and rigorous validation using specific inhibitors and genetic tools. This guide provides an objective comparison of this compound with other PKA activators and details experimental protocols to validate its PKA-dependent effects.
Comparison of PKA Activators
The selection of a PKA activator depends on the specific experimental needs, considering factors like potency, selectivity, mechanism of action, and potential off-target effects. This compound is a potent PKA agonist with an EC50 of 360 nM.[1][2] Below is a comparative overview of this compound and its common alternatives.
Quantitative Comparison of PKA Activators
| Compound | Mechanism of Action | Potency (EC50/K_i) | Key Advantages | Key Disadvantages |
| This compound | Direct PKA activator; cAMP analog | EC50 = 360 nM[1][2] | Metabolically stable, resistant to phosphodiesterases (PDEs)[3][4] | Potential for off-target effects on other cyclic nucleotide-binding proteins |
| 8-Br-cAMP | Direct PKA activator; cAMP analog | - | Cell-permeable | Slowly metabolized by PDEs, can also activate Epac[4][5] |
| 6-Bnz-cAMP | Direct PKA activator; cAMP analog | EC50 = 0.50 pM for a PKA-dependent process[6] | Highly potent and selective for PKA over Epac[5][7][8] | Potential for off-target effects on other kinases not fully characterized |
| Forskolin (B1673556) | Activates adenylyl cyclase, increasing endogenous cAMP | EC50 ~5-10 µM for adenylyl cyclase activation[9][10] | Activates the entire native cAMP signaling cascade | Indirectly activates all cAMP effectors (PKA, Epac, etc.), not specific to PKA[1] |
Validating PKA-Dependent Effects
To ensure that the observed effects of this compound are indeed mediated by PKA, it is crucial to perform validation experiments using pharmacological inhibitors or genetic approaches.
Pharmacological Inhibition
The most common method to validate PKA-dependent effects is to use specific PKA inhibitors. H-89 and KT5720 are two widely used, cell-permeable, ATP-competitive inhibitors of the PKA catalytic subunit.
Quantitative Comparison of PKA Inhibitors
| Inhibitor | Mechanism of Action | Potency (K_i) | Common Working Concentration | Known Off-Target Effects |
| H-89 | ATP-competitive inhibitor of PKA | 48 nM | 1-10 µM | MSK1, ROCK2, S6K1, PKBα, AMPK, and others |
| KT5720 | ATP-competitive inhibitor of PKA | 60 nM | 1-10 µM | PKG, PKC (at higher concentrations) |
Experimental Protocols
Protocol 1: Validation of PKA-Dependent Effects Using Pharmacological Inhibitors (H-89/KT5720)
This protocol outlines a general procedure to assess whether the effect of this compound is blocked by a PKA inhibitor. The readout can be the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) or a functional cellular response.
Materials:
-
Cultured cells of interest
-
This compound
-
H-89 or KT5720
-
Vehicle control (e.g., DMSO)
-
Appropriate cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-CREB (Ser133), anti-total CREB, and appropriate secondary antibodies)
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere and reach the desired confluency.
-
Pre-incubation with Inhibitor: Pre-treat the cells with the desired concentration of H-89 or KT5720 (e.g., 10 µM) or vehicle control for 30-60 minutes.
-
Stimulation with this compound: Add this compound (e.g., 100 µM) to the cells and incubate for a time previously determined to be optimal for the desired downstream effect (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of a known PKA substrate (e.g., phospho-CREB and total CREB).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. A PKA-dependent effect is validated if the this compound-induced increase in the phospho-protein/total protein ratio is significantly reduced in the presence of the PKA inhibitor.
Protocol 2: Validation of PKA-Dependent Effects Using siRNA-Mediated Knockdown
This protocol provides a framework for knocking down the catalytic subunit of PKA to confirm the role of PKA in the observed effects of this compound.
Materials:
-
Cultured cells of interest
-
siRNA targeting the PKA catalytic subunit (e.g., PRKACA)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-PKA catalytic subunit, anti-phospho-CREB (Ser133), anti-total CREB, and loading control like GAPDH or β-actin)
Procedure:
-
siRNA Transfection:
-
Seed cells to be approximately 70% confluent on the day of transfection.
-
Dilute the PKA catalytic subunit siRNA or control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature to form complexes.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform a Western blot using an antibody against the PKA catalytic subunit to confirm successful knockdown compared to the control siRNA-treated cells.
-
-
Stimulation and Analysis:
-
Treat the remaining siRNA-transfected cells with this compound or vehicle for the desired time.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation of a PKA substrate (e.g., CREB) as described in Protocol 1.
-
-
Data Analysis: A PKA-dependent effect is confirmed if the this compound-induced phosphorylation of the substrate is significantly attenuated in cells with PKA catalytic subunit knockdown compared to cells treated with control siRNA.
Mandatory Visualizations
Caption: Canonical PKA signaling pathway and the direct activation by this compound.
Caption: Workflow for validating PKA-dependent effects using pharmacological inhibitors.
Caption: Logical framework for determining on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. biolog.de [biolog.de]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]
- 8. 6-Bnz-cAMP sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 9. Effect of forskolin and cyclic AMP analog on adenosine transport in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Inhibiting PKA Activation: A Comparative Analysis of Rp-cAMPS and Sp-8-Br-cAMPS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) acts as a crucial second messenger, primarily mediating its effects through Protein Kinase A (PKA). To dissect the precise downstream consequences of PKA activation, researchers rely on synthetic cAMP analogs that can either stimulate or inhibit this pathway. This guide provides an objective comparison of a potent PKA activator, Sp-8-Br-cAMPS , and its competitive antagonist, Rp-cAMPS , offering quantitative data and detailed experimental protocols to facilitate robust experimental design and interpretation.
Mechanism of Action: A Tale of Two Stereoisomers
The biological activity of phosphorothioate (B77711) analogs of cAMP is critically determined by the stereochemistry at the phosphorus atom, designated as "Sp" or "Rp". This subtle structural difference dictates whether the analog acts as an agonist or an antagonist.
This compound (Agonist): The "Sp" isomer mimics the action of endogenous cAMP. The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. This compound binds to the two cyclic nucleotide-binding domains on each R subunit, inducing a conformational change. This change causes the dissociation of the now-active C subunits, which are then free to phosphorylate downstream substrate proteins. This compound is favored in research due to its increased lipophilicity and resistance to degradation by phosphodiesterases (PDEs) compared to native cAMP.[1]
Rp-cAMPS (Antagonist): The "Rp" isomer acts as a potent competitive antagonist.[2] It competes with endogenous cAMP or agonistic analogs like this compound for the same binding sites on the PKA regulatory subunits.[3] However, upon binding, Rp-cAMPS fails to induce the necessary conformational change to release the catalytic subunits.[2] Instead, it stabilizes the inactive holoenzyme, effectively blocking PKA activation.[3]
Comparative Performance: Quantitative Data
The efficacy of these analogs can be quantified by their activation and inhibition constants. This compound is a potent activator with a half-maximal effective concentration (EC50) in the nanomolar range, while Rp-cAMPS and its derivatives competitively inhibit PKA with inhibition constants (Ki) in the micromolar range. More lipophilic derivatives of Rp-cAMPS, such as Rp-8-Br-cAMPS and Rp-8-Cl-cAMPS, often exhibit greater potency, particularly for PKA type I.[4][5]
Table 1: PKA Activator Potency
| Compound | Parameter | Value | PKA Isoform(s) |
| This compound | EC50 | 360 nM[6][7][8] | Not Specified |
| Sp-8-bromo-cAMPS | EC50 | 1.5 µM[9] | Not Specified |
Table 2: PKA Inhibitor Potency
| Compound | Parameter | Value | PKA Isoform |
| Rp-cAMPS | Ki | 12.5 µM[10][11] | PKA I |
| Ki | 4.5 µM[10][11] | PKA II | |
| Rp-8-Br-cAMPS | Ki | More effective antagonist for PKA Type I than PKA Type II[4] | PKA I > PKA II |
Visualizing the Molecular Competition
The interplay between these two analogs at the PKA regulatory subunit is a classic example of competitive antagonism.
Experimental Protocols
To quantitatively assess the inhibitory effect of Rp-cAMPS on this compound-induced PKA activation, a cell-based kinase activity assay is commonly employed. This can be achieved using various commercial kits that typically measure the phosphorylation of a specific PKA substrate.
Protocol: Measuring PKA Inhibition in Cultured Cells
This protocol outlines a general procedure for treating cells with the PKA agonist and antagonist, followed by analysis of PKA activity via a colorimetric or fluorescent assay.
1. Materials
-
Cell line of interest (e.g., HEK293, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or H₂O)
-
Rp-cAMPS stock solution (e.g., 10 mM in DMSO or H₂O)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., Tris-based buffer with 1% NP-40, protease, and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (containing PKA substrate-coated plates, ATP, phospho-specific antibodies, etc.)
-
BCA Protein Assay Kit
-
Microplate reader
2. Cell Culture and Treatment
-
Seed Cells: Plate cells in a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate overnight.
-
Pre-incubation with Antagonist: Remove the culture medium. Pre-incubate cells with fresh medium containing the desired concentration of Rp-cAMPS (e.g., 1-100 µM) or a vehicle control (DMSO) for 30-60 minutes.[12] This pre-incubation step is crucial as it allows the antagonist to enter the cells and bind to PKA before stimulation.[13]
-
Stimulation with Agonist: Add this compound to the wells at various concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve. Incubate for an optimal time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10-20 minutes with gentle agitation.
3. PKA Activity Assay (General ELISA-based Method)
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay to ensure equal loading.
-
Assay Plate: Add the normalized cell lysates to the PKA substrate-coated microplate provided in the assay kit.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding an ATP-containing reaction buffer to each well. Incubate for the recommended time (e.g., 60-90 minutes) at 30°C.
-
Detection:
-
Wash the plate to remove ATP and non-bound lysate.
-
Add a primary antibody that specifically recognizes the phosphorylated PKA substrate. Incubate for 60 minutes at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Wash the plate and add a TMB substrate. Allow color to develop.
-
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to PKA activity.
4. Data Analysis
-
Subtract the background absorbance from all readings.
-
Plot the absorbance (or calculated PKA activity) against the log concentration of this compound for both the vehicle-treated and Rp-cAMPS-treated groups.
-
The resulting dose-response curve for the Rp-cAMPS-treated samples should be right-shifted compared to the control, demonstrating competitive inhibition.
Experimental Workflow Diagram
Conclusion
Dissecting the PKA signaling pathway requires precise tools for both activation and inhibition. This compound serves as a potent, cell-permeable, and PDE-resistant PKA agonist, making it an excellent tool for stimulating the pathway. Conversely, Rp-cAMPS and its more lipophilic derivatives act as reliable competitive antagonists, allowing researchers to validate that an observed cellular effect is indeed PKA-dependent. By understanding their distinct mechanisms and employing the quantitative data and protocols outlined in this guide, researchers can effectively modulate PKA activity and gain clearer insights into the vast cellular processes it governs.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Rp-8-Cl-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. biolog.de [biolog.de]
A Comparative Guide to Sp-8-Br-cAMPS and Sp-cAMPS for PKA Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of signal transduction research, the precise modulation of the cyclic AMP (cAMP) signaling pathway is paramount. As a key second messenger, cAMP governs a multitude of cellular processes primarily through the activation of cAMP-dependent Protein Kinase A (PKA). For researchers aiming to dissect this pathway, cell-permeable and phosphodiesterase (PDE)-resistant cAMP analogs are indispensable tools. This guide provides an objective, data-driven comparison of two such analogs: Sp-8-Br-cAMPS and its parent compound, Sp-cAMPS, to aid in the selection of the most appropriate molecule for specific experimental needs.
At a Glance: Potency and Profile Comparison
A direct comparison of the half-maximal effective concentration (EC50) for PKA activation reveals the enhanced potency of this compound. While both are potent activators, the bromine substitution in this compound significantly influences its interaction with PKA.
| Compound | Target | Parameter | Value | Key Characteristics |
| This compound | Protein Kinase A (PKA) | EC50 | 360 nM[1] | Higher lipophilicity and membrane permeability compared to Sp-cAMPS. Metabolically resistant. |
| Sp-cAMPS | Protein Kinase A (PKA) | EC50/Ka | Not widely reported in comparative studies | Potent PKA activator. Also a competitive inhibitor of PDE3A (Ki = 47.6 µM) and binds to the PDE10 GAF domain (EC50 = 40 μM). |
Note: The EC50 and Ki values are compiled from various sources and should be considered as a guide. Experimental conditions can influence these values.
Deeper Dive: Understanding the Analogs
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a foundational cAMP analog where a non-bridging oxygen in the cyclic phosphate (B84403) group is replaced by sulfur. This modification confers resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP, leading to a more sustained activation of PKA compared to endogenous cAMP.
This compound (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) builds upon the Sp-cAMPS structure by adding a bromine atom at the 8th position of the adenine (B156593) ring. This addition further enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.[2] This increased cell permeability, combined with its PDE resistance, makes this compound a highly effective tool for activating PKA in intact cells.
Signaling Pathway: Activation of Protein Kinase A
Both this compound and Sp-cAMPS act as direct agonists of PKA. They mimic the action of endogenous cAMP by binding to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate downstream target proteins on serine and threonine residues, triggering a cascade of cellular responses.
Experimental Protocols
To quantitatively assess the potency of these cAMP analogs, standardized experimental protocols are crucial. Below are detailed methodologies for two common assays used to determine the efficacy of PKA activators.
In Vitro PKA Kinase Activity Assay (Colorimetric)
This assay measures the phosphorylation of a specific PKA substrate by the purified catalytic subunit of PKA.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a microtiter plate
-
This compound and Sp-cAMPS stock solutions
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and Sp-cAMPS in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Kinase Reaction: a. To the wells of the substrate-coated microtiter plate, add the diluted cAMP analogs. b. Add the purified PKA catalytic subunit to each well. c. Initiate the phosphorylation reaction by adding a fixed concentration of ATP to all wells. d. Incubate the plate at 30°C for 30-60 minutes.
-
Detection: a. Stop the reaction by washing the wells with a wash buffer (e.g., PBS with 0.05% Tween-20). b. Add the phospho-specific substrate antibody and incubate for 1 hour at room temperature. c. Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation for 30 minutes. d. After a final wash, add the TMB substrate and allow color to develop. e. Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the log of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.
Cell-Based FRET Assay for PKA Activity
This method utilizes a genetically encoded FRET (Förster Resonance Energy Transfer)-based biosensor, such as A-Kinase Activity Reporter (AKAR), to monitor PKA activity in living cells.
Materials:
-
Cells expressing a FRET-based PKA biosensor (e.g., AKAR)
-
Cell culture medium and reagents
-
This compound and Sp-cAMPS stock solutions
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Cell Culture: Plate the biosensor-expressing cells in a suitable imaging dish or multi-well plate and allow them to adhere.
-
Compound Treatment: Replace the culture medium with a suitable imaging buffer and add varying concentrations of this compound or Sp-cAMPS to the cells.
-
Image Acquisition: a. Acquire baseline FRET and donor (e.g., CFP) fluorescence images before adding the compounds. b. After compound addition, acquire time-lapse images of both FRET and donor channels.
-
Data Analysis: a. Calculate the ratio of FRET to donor fluorescence for each cell or well at each time point. b. Normalize the ratio changes to the baseline to determine the PKA activity response. c. Plot the peak normalized FRET ratio against the log of the analog concentration to generate a dose-response curve and calculate the EC50.
Experimental Workflow for EC50 Determination
The following diagram illustrates the logical flow for determining the EC50 value of a PKA activator.
Conclusion and Recommendations
Both this compound and Sp-cAMPS are effective, PDE-resistant activators of PKA. The choice between them will depend on the specific requirements of the experiment.
-
This compound is the more potent and lipophilic of the two, making it the superior choice for studies in intact cells where membrane permeability is a critical factor. Its higher potency may also be advantageous in achieving maximal PKA activation at lower concentrations.
-
Sp-cAMPS , while less potent in PKA activation, may be a suitable choice for in vitro assays where cell permeability is not a concern. Researchers should be mindful of its off-target effects, particularly the inhibition of PDE3A, which could confound results in cellular systems where this enzyme is active.
Ultimately, the selection of the appropriate cAMP analog requires careful consideration of the experimental system and the specific scientific question being addressed. For most applications in living cells, the enhanced properties of This compound make it the more robust and reliable tool for the direct activation of Protein Kinase A.
References
A Researcher's Guide to Protein Kinase A Activation: The Isoform Selectivity of Sp-8-Br-cAMPS
For researchers, scientists, and drug development professionals navigating the complexities of cAMP signaling, the selection of appropriate chemical tools is paramount. This guide provides an objective comparison of Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS), a widely used Protein Kinase A (PKA) activator, and its selectivity for the different PKA isoforms. We present available experimental data, detail a robust protocol for determining isoform selectivity, and provide visual diagrams of the key pathways and workflows.
Protein Kinase A (PKA) is a central mediator of signal transduction in response to the second messenger cyclic AMP (cAMP). The functional diversity of PKA signaling is in part achieved through the existence of four distinct regulatory (R) subunit isoforms: RIα, RIβ, RIIα, and RIIβ. These isoforms exhibit unique tissue distribution, subcellular localization, and biochemical properties, making the development of isoform-selective activators a critical goal for targeted therapeutic intervention and pathway dissection. This compound is a membrane-permeable and phosphodiesterase-resistant cAMP analog, valued for its ability to potently activate PKA. However, a comprehensive understanding of its selectivity profile across all four PKA isoforms is essential for the precise interpretation of experimental results.
Quantitative Comparison of PKA Activators
| Compound | PKA Isoform | Parameter | Value | Notes |
| This compound | Not specified | EC50 | 360 nM[1][2] | General PKA activation. |
| RIIβ (in sensory neurons) | EC50 | 203 µM[3][4] | This value was determined in a cellular context and may reflect factors beyond direct enzyme activation. | |
| Sp-8-CPT-cAMPS | RIα | EC50 | 342 nM[5] | Demonstrates that C8-substituted analogs can activate RIα. |
| RIIβ | EC50 | 96 nM[5] | Suggests that C8-substitution does not guarantee RI selectivity. | |
| cAMP | RIα | EC50 | 54 nM[1] | Wild-type holoenzyme activation. |
| 8-Br-cAMP | Not specified | Ka | ~50 nM | A related C8-substituted analog. |
It is generally suggested that C8-substituted cAMP analogs show a preference for RI isoforms, while N6-substituted analogs are more selective for RII isoforms. However, the data for Sp-8-CPT-cAMPS indicates that the nature of the C8-substituent is a critical determinant of isoform selectivity.
Visualizing the PKA Signaling Pathway
The diagram below illustrates the canonical PKA signaling pathway, highlighting the central role of the different regulatory and catalytic subunits.
Caption: The PKA signaling pathway, from GPCR activation to cellular response.
Experimental Protocols
To definitively determine the isoform selectivity of this compound, a robust in vitro assay is required. The fluorescence polarization (FP) or fluorescence anisotropy-based ligand-regulated competition (LiReC) assay is a powerful method for this purpose.[6][7] This assay measures the dissociation of the PKA holoenzyme upon binding of a cAMP analog.
Fluorescence Polarization Competition Assay Protocol
Objective: To determine the EC50 values of this compound for the activation of each of the four PKA holoenzyme isoforms (RIα, RIβ, RIIα, and RIIβ).
Materials:
-
Purified recombinant PKA regulatory (RIα, RIβ, RIIα, RIIβ) and catalytic (C) subunits.
-
Fluorescently labeled PKA inhibitor peptide (e.g., Texas Red-labeled IP20, TR-IP20).
-
This compound and other cAMP analogs for comparison.
-
Assay Buffer: 50 mM HEPES, 0.005% (v/v) Triton X-100, 2 mM ATP, 10 mM MgCl2, 2 mM DTT.
-
384-well, low-volume, non-binding surface black plates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
Procedure:
-
Holoenzyme Formation:
-
Pre-form each of the four PKA holoenzyme isoforms by incubating the respective regulatory subunit dimer with a slight molar excess of the catalytic subunit in the assay buffer on ice.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound and other cAMP analogs in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
-
To each well of the 384-well plate, add 5 µL of the diluted cAMP analog. Include wells with buffer and DMSO as controls.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, a fixed concentration of the pre-formed PKA holoenzyme (e.g., 6 nM), and a fixed concentration of the fluorescently labeled inhibitor peptide (e.g., 3 nM TR-IP20).
-
-
Initiation of the Assay:
-
Add 75 µL of the reaction mixture to each well of the assay plate containing the cAMP analogs.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence polarization at appropriate excitation and emission wavelengths for the fluorophore (e.g., for Texas Red, excitation at ~590 nm and emission at ~615 nm) at regular intervals until the signal stabilizes (typically 1-2 hours).
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each concentration of the cAMP analog.
-
Plot the ΔmP values against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each PKA isoform.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for determining the isoform selectivity of a PKA activator.
Caption: Workflow for assessing PKA isoform selectivity using a fluorescence polarization assay.
Conclusion
This compound remains a valuable tool for the potent and sustained activation of PKA in cellular and in vitro systems. While evidence suggests a potential preference of C8-substituted cAMP analogs for RI isoforms, the available quantitative data is not comprehensive enough to definitively conclude the precise isoform selectivity of this compound. The provided experimental protocol offers a robust framework for researchers to determine these crucial parameters in their own experimental settings. A thorough understanding of the isoform selectivity of PKA activators is essential for the accurate interpretation of signaling studies and for the rational design of next-generation therapeutics targeting specific PKA-mediated pathways.
References
- 1. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. Phosphorylation of protein kinase A (PKA) regulatory subunit RIα by protein kinase G (PKG) primes PKA for catalytic activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sp-8-Br-cAMPS vs. 8-CPT-cAMP for Specific PKA Activation
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is a cornerstone of cellular signaling research. This guide provides an objective, data-driven comparison of two widely used cAMP analogs, Sp-8-Br-cAMPS and 8-CPT-cAMP, to inform the selection of the most appropriate tool for specific experimental needs.
This comparison guide delves into the mechanisms of action, potency, and specificity of this compound and 8-CPT-cAMP, supported by experimental data and detailed protocols.
At a Glance: Key Quantitative Data
A direct comparison of this compound and 8-CPT-cAMP is facilitated by examining their key quantitative parameters for PKA activation. It is important to note that the following values are compiled from various sources, and direct comparative studies under identical experimental conditions are limited.
| Parameter | This compound | 8-CPT-cAMP | Notes |
| EC50 (PKA Activation) | 360 nM[1] | Data not consistently available | EC50 values represent the concentration required to achieve 50% of the maximal activation. While a specific EC50 for 8-CPT-cAMP is not readily cited, it is widely regarded as a potent PKA activator. |
| PKA Isoform Selectivity | Sp-8-CPT-cAMPS (a related analog) shows 153-fold selectivity for site A of RI over site A of RII, and 59-fold selectivity for site B of RII over site B of RI.[2][3] | Displays site selectivity for Site B of cAMP-dependent PKA type II.[2] | PKA regulatory subunits have two distinct cAMP binding sites (A and B) on two major isoforms (Type I and Type II), allowing for differential activation of downstream pathways. |
| Metabolic Stability | The phosphorothioate (B77711) modification confers resistance to hydrolysis by phosphodiesterases (PDEs). | Can be metabolized to 8-chloro-adenosine, which may have off-target effects.[4] | Resistance to PDEs leads to more sustained PKA activation. |
| Off-Target Effects | Can interact with other cyclic nucleotide-binding proteins like Epac, PKG, and HCN channels at higher concentrations. | Known to activate Exchange Protein Directly Activated by cAMP (Epac).[5] Its metabolite, 8-chloro-adenosine, can also exert biological effects.[4] | The potential for off-target effects should be considered in experimental design and data interpretation. |
Delving into the Mechanisms: How They Activate PKA
Both this compound and 8-CPT-cAMP are cell-permeable analogs of cyclic AMP (cAMP) that directly activate PKA. The canonical PKA activation pathway is initiated by the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic (C) subunits. These freed catalytic subunits are then active and can phosphorylate downstream substrate proteins on serine and threonine residues, propagating the cellular signal.
Figure 1: PKA signaling pathway activated by cAMP and its analogs.
Experimental Protocols: A Guide to Characterization
The following are detailed methodologies for key experiments used to characterize and compare PKA activators like this compound and 8-CPT-cAMP.
In Vitro PKA Kinase Assay (Radioactive)
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and 8-CPT-cAMP stock solutions
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound or 8-CPT-cAMP.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.
Cell-Based PKA Activity Assay (ELISA)
This protocol describes a non-radioactive, ELISA-based assay to measure PKA activity in cell lysates.
Materials:
-
Cells of interest
-
This compound and 8-CPT-cAMP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microplate coated with a PKA substrate
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or 8-CPT-cAMP for the desired time.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Add cell lysates to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60-90 minutes.
-
Wash the wells and add the phospho-PKA substrate primary antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash and add TMB substrate. Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
Visualizing an Experimental Workflow
To effectively compare the specificity of this compound and 8-CPT-cAMP, a multi-pronged approach is recommended. The following diagram outlines a logical workflow.
Figure 2: Workflow for comparing the specificity of PKA activators.
Conclusion: Making an Informed Choice
Both this compound and 8-CPT-cAMP are effective activators of PKA and valuable tools for studying cAMP-mediated signaling.
-
This compound offers the advantage of higher metabolic stability due to its resistance to phosphodiesterases, leading to a more sustained activation of PKA. The related compound, Sp-8-CPT-cAMPS, demonstrates considerable isoform and binding site selectivity, which can be advantageous for dissecting specific PKA pathway functions.
-
8-CPT-cAMP is a well-established and potent PKA activator. However, researchers must be mindful of its potential off-target effects, primarily through its metabolite 8-chloro-adenosine and its ability to activate Epac.
The choice between this compound and 8-CPT-cAMP will ultimately depend on the specific requirements of the experiment. For studies requiring sustained PKA activation and potentially higher isoform specificity, this compound may be the preferred choice. For general PKA activation, 8-CPT-cAMP remains a reliable tool, provided that appropriate controls are in place to account for potential off-target effects. Direct, side-by-side comparisons in the experimental system of interest are always recommended to make the most informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of cAMP Signaling: A Comparative Guide to the Cross-Reactivity of Sp-8-Br-cAMPS
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a widely utilized cell-permeable and phosphodiesterase-resistant cyclic AMP (cAMP) analog designed to potently activate cAMP-dependent Protein Kinase A (PKA). However, a thorough understanding of its potential interactions with other kinases is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides an objective comparison of the cross-reactivity of this compound with other kinases and related signaling proteins, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a potent activator of PKA with a reported EC50 of 360 nM.[1] While it is a valuable tool for studying PKA-mediated signaling, evidence suggests potential cross-reactivity with other cyclic nucleotide-binding proteins, including cGMP-dependent Protein Kinase (PKG) and Exchange Protein Directly Activated by cAMP (Epac). Furthermore, like other phosphorothioate-modified cAMP analogs, it may interact with phosphodiesterases (PDEs). This guide summarizes the known quantitative data, outlines experimental protocols for assessing cross-reactivity, and provides visual representations of the relevant signaling pathways and experimental workflows to aid in experimental design.
Quantitative Data Summary
Direct, comprehensive kinase selectivity profiling data for this compound against a broad panel of kinases is not extensively available in the public domain. The following tables summarize the known activation data for its primary target, PKA, and comparative data for other relevant cAMP analogs to provide a context for its potential selectivity.
Table 1: Potency of this compound and Other cAMP Analogs on PKA
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA | EC50 | 360 nM | [1] |
| 8-Br-cAMP | PKA | Ka | ~50 nM | [2] |
| Sp-cAMPS | PKA | - | Potent Activator | [3] |
| 6-Bnz-cAMP | PKA | - | PKA-specific activator | [2][4] |
Table 2: Comparative Selectivity and Off-Target Interactions of cAMP Analogs
| Compound | Primary Target | Known Off-Targets | Key Characteristics |
| This compound | PKA | PKG, Epac, PDEs | Metabolically resistant, membrane-permeant.[2][5] |
| 8-Br-cAMP | PKA, Epac | PDEs (slowly metabolized) | More lipophilic than cAMP.[4][5] |
| Sp-cAMPS | PKA | PDE3A (competitive inhibitor) | Resistant to PDEs.[2] |
| 6-Bnz-cAMP | PKA | - | High lipophilicity, selective for PKA.[4] |
Signaling Pathways and Experimental Workflows
To visualize the context of this compound activity and the experimental approaches to assess its specificity, the following diagrams are provided.
Experimental Protocols
To objectively assess the cross-reactivity of this compound, a combination of in vitro kinase assays against a panel of purified kinases is recommended. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro PKA Activation Assay (Radiometric)
This protocol directly measures the phosphorylation of a substrate by PKA upon activation by this compound.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, PKA regulatory and catalytic subunits, and the desired concentration of this compound or other cAMP analogs.
-
Initiation: Start the reaction by adding the PKA substrate peptide and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.[6]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[7]
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 value.
Protocol 2: Kinase Selectivity Profiling (General)
This protocol can be adapted to screen this compound against a panel of various kinases to determine its selectivity.
Materials:
-
Panel of purified kinases (e.g., PKG, CAMKII, CDK family, etc.)
-
Specific substrate for each kinase
-
This compound
-
[γ-³²P]ATP or reagents for a non-radioactive assay format (e.g., ADP-Glo™)
-
Appropriate kinase buffers for each kinase
-
Apparatus for detecting kinase activity (scintillation counter, luminometer, etc.)
Procedure:
-
Reaction Setup: For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its substrate, and the appropriate kinase buffer.
-
Compound Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiation: Start the kinase reaction by adding ATP (radiolabeled or non-radiolabeled depending on the assay format).
-
Incubation: Incubate at the optimal temperature and time for each specific kinase.
-
Detection: Measure the kinase activity using the appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition or activation for each kinase at each concentration of this compound. Determine IC50 or EC50 values to quantify the potency of the compound on each kinase.
Protocol 3: Epac Activation Assay (FRET-based)
This protocol measures the activation of Epac in living cells using a FRET-based biosensor.
Materials:
-
Cells expressing an Epac-based FRET biosensor (e.g., CFP-Epac-YFP)
-
This compound
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Cell Culture: Plate cells expressing the Epac FRET biosensor in a suitable imaging dish or multi-well plate.
-
Compound Addition: Add this compound to the cells at various concentrations.
-
FRET Measurement: Excite the donor fluorophore (e.g., CFP) and measure the emission of both the donor and acceptor (e.g., YFP) fluorophores over time.[8]
-
Data Analysis: Calculate the ratio of acceptor to donor emission. A change in this ratio indicates a conformational change in the Epac biosensor upon binding of the cAMP analog, signifying activation.[9][10] Plot the change in FRET ratio against the concentration of this compound to determine the EC50 for Epac activation.
Conclusion
This compound is a powerful and specific activator of PKA, making it an invaluable tool for studying cAMP signaling. However, researchers should be aware of its potential for cross-reactivity with other cyclic nucleotide-binding proteins such as PKG and Epac, particularly at higher concentrations. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the selectivity profile of this compound in their specific experimental system. A thorough understanding of its on- and off-target effects will ensure the generation of robust and accurately interpreted data in the investigation of cAMP-mediated cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sp-8-Br-cAMPS
A Step-by-Step Guide for Researchers and Laboratory Professionals on the Safe Disposal of Sp-8-Br-cAMPS, Ensuring a Secure Laboratory Environment and Regulatory Compliance.
For laboratory personnel, adherence to strict safety protocols is paramount, especially when handling specialized chemical reagents. This guide provides detailed, actionable instructions for the proper disposal of Sp-8-bromo-adenosine-3',5'-cyclic monophosphorothioate (this compound), a common laboratory reagent. Following these procedures is essential for minimizing environmental impact and ensuring the health and safety of all laboratory staff.
Understanding this compound: A Safety Overview
This compound is a cell-permeable analog of cyclic AMP (cAMP) used in signal transduction research. While specific toxicity data is not extensively documented, it is crucial to handle this compound with the care afforded to all laboratory chemicals. The Safety Data Sheet (SDS) is the primary source of information regarding the hazards, handling, and disposal of this substance.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Inhalation and Contact: Prevent inhalation of dust or fumes and avoid direct contact with skin and eyes.
-
Work in a Ventilated Area: All handling of the solid compound or its solutions should be performed in a well-ventilated laboratory hood.
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound, like all chemical waste, is dictated by local, state, and federal regulations. The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. Do not mix it with other chemical waste unless explicitly permitted by your EHS department.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other solvent wastes to prevent unintended chemical reactions. The container should be appropriate for the solvent used (e.g., a glass container for organic solvents).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous solid waste.
Step 2: Labeling and Storage
Accurate and clear labeling is essential for safe waste management.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("Sp-8-bromo-adenosine-3',5'-cyclic monophosphorothioate"), the concentration (if in solution), and the appropriate hazard symbols.
-
Secure Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup. EHS professionals are trained in the safe handling and disposal of hazardous chemical waste and will ensure compliance with all regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to environmental contamination and may violate local regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key information related to this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₀BrN₅O₅PS·Na |
| Molecular Weight | 466.15 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Guide to Handling Sp-8-Br-cAMPS
Essential safety protocols for the handling and disposal of Sp-8-Br-cAMPS are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, researchers should adhere to standard laboratory safety protocols by wearing appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or glasses are mandatory to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. |
| Body Protection | A standard laboratory coat is required to protect against skin contact. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles. It is crucial to prevent contact with skin, eyes, and clothing. After handling, thorough hand washing is essential.
For long-term storage, the compound should be kept in a tightly sealed container at -20°C.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation develops, seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
